molecular formula C14H21NO3 B028597 (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol CAS No. 243640-19-9

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Cat. No.: B028597
CAS No.: 243640-19-9
M. Wt: 251.32 g/mol
InChI Key: LZRHDSQWBVFQMC-CYBMUJFWSA-N
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Description

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRHDSQWBVFQMC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431982
Record name (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243640-19-9
Record name (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Role of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol in 5-HT2A antagonist synthesis

Strategic Synthesis and Application of (R)- -(2,3-Dimethoxyphenyl)-4-piperidinemethanol in 5-HT2A Antagonist Development[1]

Executive Summary & Pharmacological Context[2][3][4][5][6]

The molecule (R)-


-(2,3-dimethoxyphenyl)-4-piperidinemethanolVolinanserin (MDL 100,907)



For drug development professionals, the synthesis of this intermediate is not merely a step in production; it is the selectivity filter of the final drug candidate. The (R)-configuration at the benzylic alcohol position is non-negotiable; the (S)-enantiomer exhibits significantly reduced affinity and altered metabolic profiles.

This guide details the high-fidelity synthesis, chiral resolution, and quality control of this critical intermediate, focusing on the industrial scalability of the asymmetric reduction pathway.

Structural Biology & Mechanism of Action

The 5-HT

The Pharmacophore Triad
  • Protonated Nitrogen: The piperidine nitrogen (pKa ~8.5) is protonated at physiological pH, forming a salt bridge with Asp3.32 (Asp155) in the receptor's transmembrane helix 3.

  • Dimethoxy Motif: The 2,3-dimethoxy substitution creates a specific steric bulk that prevents deep insertion into the 5-HT

    
     pocket (which accommodates smaller substituents), thus enforcing selectivity.
    
  • Chiral Hydroxyl Handle: The (R)-hydroxyl group acts as a hydrogen bond donor/acceptor, likely interacting with Ser3.36 or Tyr7.43 . This interaction stabilizes the receptor in the inactive conformation (inverse agonism).

Diagram: Pharmacophore Interaction Logic

GAspAsp155 (TM3)Anionic SitePocketHydrophobic Pocket(TM5/TM6)SerSer3.36H-Bond NetworkNitrogenPiperidine Nitrogen(Protonated)Nitrogen->AspSalt Bridge(Ionic)Aryl2,3-DimethoxyPhenyl RingAryl->PocketSteric Exclusion(Selectivity Filter)OH(R)-Hydroxyl Group(Chiral Center)OH->SerH-Bond(Stabilization)

Figure 1: Mechanistic interaction between the Volinanserin core and the 5-HT2A receptor residues.[1]

Retrosynthetic Analysis & Route Selection

To synthesize the target (R)-


-(2,3-dimethoxyphenyl)-4-piperidinemethanol
Route Comparison Table
RouteKey StepYield PotentialEnantiomeric Excess (ee)Scalability
A: Classical Resolution Fractional crystallization of racemate with (+)-Tartaric acid30-40%>98% (after recrystallization)Low (Wasteful)
B: Biocatalytic Reduction Ketoreductase (KRED) on ketone precursor>90%>99%High (Green Chem)
C: Asymmetric Transfer Hydrogenation (ATH) Noyori Ru-catalyst reduction of ketone85-92% >97% Optimal

Recommendation: Route C (ATH) is the industry standard for research and pilot-scale synthesis due to its atom economy and speed.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes the synthesis of the chiral alcohol from the ketone intermediate (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone.

Phase 1: Precursor Synthesis (Grignard Addition)

Note: If the ketone is not commercially available.

  • Reagents: 4-Cyano-N-Boc-piperidine (1.0 eq), 2,3-Dimethoxyphenylmagnesium bromide (1.2 eq, 1M in THF).

  • Procedure:

    • Cool the Grignard reagent to 0°C under Argon.

    • Add the nitrile dropwise in anhydrous THF.

    • Reflux for 3 hours.

    • Quench: Acidic hydrolysis (2N HCl) is required to convert the intermediate imine to the ketone.

    • Yield: Expect ~80% of the Boc-protected ketone.

Phase 2: The Critical Step – Asymmetric Reduction

Objective: Convert the ketone to the (R)-alcohol with high enantioselectivity.

Reagents:

  • Substrate: N-Boc-4-(2,3-dimethoxybenzoyl)piperidine

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

  • Inertion: Charge a flame-dried Schlenk flask with the ketone substrate (10 mmol) and the Ru-catalyst (0.5 mol%). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Dissolve in degassed DCM (20 mL).

  • Initiation: Add the Formic acid/TEA mixture (3.0 eq) via syringe.

  • Reaction: Stir at 25°C for 12–16 hours . Monitor via TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear; the alcohol spot (Rf ~0.4) will appear.

  • Workup (Self-Validating):

    • Quench with Sat. NaHCO

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over Na

      
      SO
      
      
      and concentrate.
  • Purification: Flash chromatography (SiO

    
    , gradient 20% 
    
    
    40% EtOAc in Hexanes).

Target Metrics:

  • Yield: >90%

  • ee: >96% (Determine via Chiral HPLC, see Section 5).

Phase 3: N-Alkylation (Completion of Volinanserin)

To finalize the drug, the piperidine nitrogen must be deprotected (if Boc-used) and alkylated.

  • Deprotection: TFA/DCM (1:1) for 1 hour. Concentrate to dryness.

  • Alkylation:

    • Mix the crude secondary amine (TFA salt) with 4-Fluorophenethyl bromide (1.1 eq).

    • Base: K

      
      CO
      
      
      (3.0 eq) in Acetonitrile.
    • Heat to 60°C for 12 hours.

  • Final Isolation: Recrystallize from Ethanol to obtain the pure (R)-MDL 100,907.

Quality Control & Analytical Validation

Trustworthiness in synthesis requires rigorous validation. The following analytical methods are mandatory.

Chiral HPLC Method

To verify the enantiomeric excess of the (R)-(2,3-dimethoxyphenyl)-4-piperidinemethanol core:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (S)-isomer: ~12.5 min

    • (R)-isomer: ~15.2 min

  • Acceptance Criteria: ee > 98.0% for pharmaceutical grade.[2]

NMR Validation (1H NMR, 400 MHz, CDCl3)
  • Diagnostic Peak: The benzylic proton (

    
    -C-OH) appears as a doublet of doublets around 
    
    
    4.5–4.8 ppm.
  • Aromatic Region: The 2,3-dimethoxy pattern shows characteristic splitting (multiplets) at

    
     6.8–7.1 ppm.
    
  • Methoxy Groups: Two sharp singlets at

    
     3.85 and 3.88 ppm.
    

Synthesis Workflow Diagram

The following diagram illustrates the optimized "Route C" workflow, highlighting the critical control points (CCPs).

SynthesisStart4-Cyano-Piperidine(N-Protected)GrignardGrignard Addition(2,3-Dimethoxy-Ph-MgBr)Start->GrignardTHF, 0°CKetoneKetone Intermediate(Racemic)Grignard->KetoneHydrolysisATHAsymmetric TransferHydrogenation(Ru-TsDPEN)Ketone->ATHCritical StepAlcohol(R)-Chiral Alcohol(>96% ee)ATH->AlcoholHCOOH/TEAAlkylationN-Alkylation(4-F-Phenethyl-Br)Alcohol->AlkylationK2CO3, ACNFinalVolinanserin(MDL 100,907)Alkylation->FinalPurification

Figure 2: Optimized synthetic pathway for Volinanserin via the Noyori Asymmetric Transfer Hydrogenation.

Troubleshooting & Expert Insights

Issue: Low Enantioselectivity (ee < 90%)

  • Cause: Moisture in the ATH reaction or "aging" of the catalyst.

  • Fix: Ensure the Formic Acid/TEA mixture is freshly degassed. The Ruthenium catalyst is sensitive to oxidation; store under Argon.

Issue: Incomplete Grignard Reaction

  • Cause: Steric hindrance from the 2,3-dimethoxy group.

  • Fix: Use a higher excess of the Grignard reagent (1.5 eq) and allow longer reflux times. Ensure the piperidine nitrogen is protected (Boc or Cbz) to prevent side reactions.

Issue: Regioisomer Contamination

  • Insight: Commercial 2,3-dimethoxybromobenzene can contain traces of 2,4- or 3,4-isomers. Verify starting material purity by GC-MS before initiating the synthesis.

References

  • Kehne, J. H., et al. (1996). "MDL 100,907: a selective 5-HT2A antagonist for antipsychotic therapy."[3] Neuropsychopharmacology. Link

  • Ullrich, T., & Ice, K. (2000). "Synthesis of the 5-HT2A receptor antagonist MDL 100,907 and analogues." Bioorganic & Medicinal Chemistry. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

  • Feng, X., et al. (2014). "Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907."[4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Herth, M. M., et al. (2009). "Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands." Bioorganic & Medicinal Chemistry. Link

Pharmacophore Analysis of Dimethoxyphenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the rational design, analysis, and validation of Dimethoxyphenyl Piperidine Derivatives , a privileged scaffold in medicinal chemistry. While this structural class is most famously associated with Acetylcholinesterase (AChE) inhibition (e.g., Donepezil), its pharmacophore also overlaps with Sigma-1 receptor ligands, offering a masterclass in designing dual-binding and multi-target directed ligands (MTDLs).

Technical Guide & Whitepaper

Executive Summary

The dimethoxyphenyl piperidine moiety represents a "bivalent" pharmacophore. It is uniquely capable of spanning large binding gorges, such as the 20 Å deep active site of Acetylcholinesterase (AChE). This guide deconstructs the scaffold into its functional energetic components: the cationic recognition core (piperidine) and the pi-electron rich anchor (dimethoxyphenyl).

Core Application: Design of high-affinity AChE inhibitors for Alzheimer's disease. Secondary Application: Sigma-1 receptor modulation for neuroprotection.

The Pharmacophore Model: Mechanistic Architecture

The efficacy of this scaffold relies on a "Dual Binding Site" mechanism. The molecule must bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .[1]

Structural Deconstruction
  • The Cationic Core (CAS Binder): The piperidine nitrogen, protonated at physiological pH (7.4), engages in a cation-

    
     interaction with the indole ring of Trp84  in the CAS.
    
  • The Hydrophobic Linker: A methylene chain (typically 2-4 carbons) that spans the enzyme's hydrophobic gorge.

  • The Terminal Anchor (PAS Binder): The dimethoxyphenyl group. The 5,6-dimethoxy substitution pattern is not arbitrary; it optimizes electron density for

    
    -
    
    
    
    stacking with Trp279 at the PAS, while the methoxy oxygens function as weak hydrogen bond acceptors, often interacting with solvent water networks or backbone residues.
Visualizing the Pharmacophore (DOT Diagram)

The following diagram illustrates the abstract pharmacophore mapped against the AChE binding gorge.

PharmacophoreMap cluster_enzyme AChE Binding Gorge cluster_ligand Dimethoxyphenyl Piperidine Scaffold PAS Peripheral Anionic Site (Trp279) Gorge Hydrophobic Gorge (Tyr337/Phe330) CAS Catalytic Anionic Site (Trp84) Dimethoxy Dimethoxyphenyl Ring (Pi-Donor) Dimethoxy->PAS Pi-Pi Stacking Linker Methylene Linker (Spacer) Dimethoxy->Linker Linker->Gorge Hydrophobic Effect Piperidine Piperidine Nitrogen (Cationic Center) Linker->Piperidine Piperidine->CAS Cation-Pi Interaction Tail N-Benzyl/Alkyl Tail (Hydrophobic) Piperidine->Tail Tail->CAS Hydrophobic Filling

Caption: Abstract representation of the dual-binding pharmacophore interacting with Acetylcholinesterase residues.

Computational Validation Protocol (In-Silico)

To validate new derivatives before synthesis, use this self-validating docking protocol. The standard reference model is the crystal structure of AChE complexed with Donepezil (PDB ID: 1EVE ).[2]

Preparation of the Receptor (PDB: 1EVE)[2]
  • Retrieval: Download 1EVE.pdb from the RCSB Protein Data Bank.

  • Cleaning: Remove water molecules except those bridging the dimethoxy group and the protein (often critical for orientation). However, for a standard rigid docking, removing all waters is acceptable to prevent steric clashes with novel derivatives.

  • Protonation: Add polar hydrogens. Ensure His447 is singly protonated at N

    
    2 to maintain the catalytic triad geometry.
    
Ligand Construction
  • Stereochemistry: If your derivative has a chiral center (e.g., at the linker attachment point), generate both R and S enantiomers.

  • Protonation State: The piperidine nitrogen must be protonated (+1 charge). This is non-negotiable for CAS binding.

Docking Workflow (AutoDock Vina / Glide)
  • Grid Box Definition: Center the grid on the co-crystallized Donepezil ligand.

    • Dimensions:

      
       Å (sufficient to cover PAS and CAS).
      
  • Validation Criterion: Re-dock the native Donepezil ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust the grid center or protonation states.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the PAS-Dimethoxy interaction.

  • Key Metric: Monitor the distance between the centroid of the ligand's dimethoxyphenyl ring and the indole ring of Trp279.

  • Success Threshold: Distance should remain

    
     Å for >60% of the simulation time.
    

Synthetic Strategy: The Reductive Amination Route

The most robust method to assemble this scaffold is convergent synthesis via reductive amination. This approach allows for late-stage diversification of the "Tail" or the "Head" (dimethoxy) regions.

General Synthetic Scheme
  • Component A: 5,6-Dimethoxy-1-indanone (or dimethoxybenzaldehyde for flexible linkers).

  • Component B: 4-Piperidinecarboxaldehyde or related piperidine amine.

Protocol:

  • Dissolve the amine (1.0 eq) and the aldehyde/ketone (1.0 eq) in Dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and catalytic Acetic Acid.

  • Stir at Room Temperature for 12-24 hours.

  • Workup: Quench with saturated

    
    , extract with DCM.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Quantitative Analysis: SAR & Binding Data

The following table summarizes the Structure-Activity Relationship (SAR) trends derived from authoritative literature on Donepezil-like derivatives.

Structural ModificationEffect on AChE Affinity (

)
Mechanistic Explanation
Reference (Donepezil) ~5 - 10 nM Optimal dual-site binding (PAS + CAS).
Remove 5,6-Dimethoxy Increase to >100 nMLoss of

-stacking/H-bonding at PAS (Trp279).
Remove Benzyl Tail Increase to >500 nMLoss of hydrophobic filling at the CAS opening.
N-Methylation (Quaternary) Variable (often weaker)Permanent charge can hinder penetration through the narrow gorge bottleneck.
Linker Elongation (>4C) Increase to >1000 nMSteric clash; ligand exceeds gorge length, preventing dual anchoring.
Fluorine subst.[3][4] on Benzyl Decrease (Improved Affinity)Enhanced hydrophobic interaction or metabolic stability.

Experimental Workflow Diagram

This diagram outlines the logical flow from computational design to biological assay validation.

Workflow cluster_phase1 Phase 1: Design & Modeling cluster_phase2 Phase 2: Chemical Synthesis cluster_phase3 Phase 3: Biological Validation Design Scaffold Design (Dimethoxyphenyl + Piperidine) Docking Molecular Docking (Target: 1EVE) Design->Docking MD_Sim MD Simulation (Stability Check) Docking->MD_Sim Synthesis Reductive Amination (STAB / DCE) MD_Sim->Synthesis If Stable Purification Purification (Flash Chromatography) Synthesis->Purification Characterization NMR / MS Verification Purification->Characterization Ellman Ellman's Assay (AChE Inhibition IC50) Characterization->Ellman Selectivity Selectivity Assay (vs BuChE / Sigma-1) Ellman->Selectivity Selectivity->Design SAR Feedback Loop

Caption: Integrated workflow for the development of dimethoxyphenyl piperidine ligands.

Biological Assay Protocol: Ellman's Method[5]

To quantify the pharmacophore's efficacy, the Ellman assay is the industry standard.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.

Step-by-Step Protocol:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel or Recombinant Human AChE.

  • Substrate: Acetylthiocholine iodide (0.5 mM final).

  • Chromogen: DTNB (0.3 mM final).

  • Inhibitor: Prepare serial dilutions of the piperidine derivative (

    
     to 
    
    
    
    M).
  • Measurement:

    • Incubate Enzyme + Inhibitor + Buffer for 10 mins at 25°C.

    • Add DTNB and Substrate.

    • Monitor Absorbance (412 nm) for 5 mins (kinetic mode).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Kryger, G., Harel, M., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307.

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.

  • Cheung, J., Rudolph, M. J., Burshteyn, F., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286.

  • Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and stereoselective synthesis of novel derivatives of donepezil. Journal of Medicinal Chemistry.

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

Sources

Technical Deep Dive: History and Development of MDL-100907 (Volinanserin) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MDL-100907 (Volinanserin) represents a landmark in neuropharmacology as the prototypical, highly selective antagonist for the 5-HT2A receptor .[1] Unlike its predecessors (e.g., ketanserin), which displayed significant off-target affinity for dopaminergic and adrenergic receptors, MDL-100907 exhibits >100-fold selectivity for 5-HT2A. While it ceased clinical development for schizophrenia and insomnia in Phase III, it remains the "gold standard" pharmacological probe for mapping serotonergic pathways in the CNS.

This technical guide dissects the chemical evolution of Volinanserin, focusing on the critical intermediates that enable its synthesis. We analyze the transition from early medicinal chemistry routes—reliant on classical resolution—to modern radiosynthetic pathways utilizing transition-metal catalysis.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To understand the development of MDL-100907, one must deconstruct its architecture. The molecule consists of three distinct pharmacophores:

  • The Piperidine Core: The central scaffold.

  • The Fluorophenethyl Tail: Provides lipophilicity and receptor pocket occupancy.

  • The Dimethoxyphenyl Head: The chiral "warhead" determining receptor affinity and selectivity.

The primary synthetic challenge is the (R)-(+) stereocenter at the methanol linkage.

Visualization: Retrosynthetic Logic

Retrosynthesis Target MDL-100907 (Volinanserin) (R)-Isomer Int_Amine Key Intermediate A: (R)-(2,3-dimethoxyphenyl)(piperidin-4-yl)methanol Target->Int_Amine Int_Halide Reagent B: 4-Fluorophenethyl bromide Target->Int_Halide Disconnection1 C-N Bond Formation (Alkylation) Disconnection2 Chiral Resolution (Tartaric Acid) Int_Racemate Racemic Alcohol: (±)-(2,3-dimethoxyphenyl)(piperidin-4-yl)methanol Int_Amine->Int_Racemate Resolution Start_Piperidine Start Material: N-Protected Piperidine-4-derivative (Weinreb Amide) Int_Racemate->Start_Piperidine Grignard/Reduction Start_Aryl Start Material: 2,3-Dimethoxybenzene Int_Racemate->Start_Aryl Disconnection3 C-C Bond Formation (Grignard/Lithiation)

Figure 1: Retrosynthetic disconnection showing the "Resolution-First" strategy, isolating the chiral piperidine core before final alkylation.

Part 2: The Optimized Laboratory Route (The "Herth" Protocol)

The most robust route for producing high-purity (>99% ee) MDL-100907 for research purposes involves the resolution of the secondary amine intermediate rather than the final tertiary amine. This strategy, optimized by Herth et al. and Sanofi-Aventis researchers, prevents the waste of the expensive fluorophenethyl chain on the unwanted (S)-isomer.

Step 1: Construction of the Piperidine-Aryl Ketone

The synthesis begins with Ethyl isonipecotate .

  • Protection: The nitrogen is protected (Boc or Cbz) to prevent side reactions.

  • Weinreb Amide Formation: The ester is converted to a Weinreb amide (N-methoxy-N-methylamide). This is a crucial tactical choice because it prevents "over-addition" of the Grignard reagent, stopping cleanly at the ketone.

  • Nucleophilic Addition: 2,3-Dimethoxyphenyllithium (generated via lithiation of veratrole) attacks the Weinreb amide to yield the Key Ketone Intermediate (Int-1) .

Step 2: Reduction and Critical Resolution

The ketone is reduced with Sodium Borohydride (


) to yield the racemic alcohol. The pivotal step in the development history of this drug was finding the correct resolving agent.
  • Resolving Agent: (+)-di-O,O'-p-toluyl-D-tartaric acid .[2]

  • Mechanism: The (R)-enantiomer forms a diastereomeric salt with the tartaric acid derivative that is less soluble in methanol/acetone mixtures, allowing it to crystallize out while the (S)-isomer remains in the mother liquor.

Step 3: Final N-Alkylation

The resolved (R)-nor-alcohol is then alkylated with 4-fluorophenethyl bromide in the presence of a base (


) and a catalyst (

) in acetonitrile or DMF.
Visualization: The Synthesis Workflow

SynthesisFlow cluster_0 Phase 1: Skeleton Assembly cluster_1 Phase 2: Stereocontrol cluster_2 Phase 3: Final Assembly N1 Ethyl Isonipecotate N2 Weinreb Amide N1->N2 1. Boc2O 2. MeNHOMe N3 Ketone Intermediate (Protected) N2->N3 2,3-Dimethoxy-PhLi N4 Racemic Alcohol (Deprotected) N3->N4 1. TFA (Deprotect) 2. NaBH4 (Reduce) N5 Salt Formation N4->N5 (+)-DTTA N6 (R)-Intermediate (>98% ee) N5->N6 Crystallization & Free Basing N7 MDL-100907 (Volinanserin) N6->N7 4-F-Phenethyl-Br K2CO3 / KI

Figure 2: The "Herth" synthesis pathway highlighting the critical resolution step using (+)-DTTA.

Part 3: Deep Dive on Key Intermediates

The quality of the final probe depends entirely on the purity of these specific intermediates.

Table 1: Physicochemical Profile of Key Intermediates
Intermediate IDChemical NameRoleCritical Quality Attribute (CQA)
MDL-Int-1 1-Boc-4-(2,3-dimethoxybenzoyl)piperidineScaffold PrecursorPurity: Must be free of unreacted Weinreb amide to prevent competitive alkylation later.
MDL-Int-2 (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone"Nor-Ketone"Stability: Prone to oxidation; store under inert atmosphere.
MDL-Int-3 (R)-(2,3-dimethoxyphenyl)(piperidin-4-yl)methanolChiral Key Enantiopurity: Must be >98% ee.[3][4][5] Validated via Chiral CE or HPLC.
MDL-100907 VolinanserinFinal ProductSelectivity: <0.5% (S)-isomer impurity is required for receptor binding assays.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Racemic Alcohol Intermediate

This protocol describes the reduction of the ketone prior to resolution.

  • Setup: Charge a 500 mL round-bottom flask with (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (10.0 g, 40 mmol) and Methanol (150 mL). Cool to 0°C using an ice bath.

  • Reduction: Add Sodium Borohydride (

    
    , 3.0 g, 80 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quench: Quench carefully with water (50 mL) followed by 1N HCl to destroy excess hydride.

  • Workup: Basify to pH 10 with NaOH. Extract with Dichloromethane (

    
     mL). Dry organics over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect ~9.5g of off-white solid (Racemate).

Protocol B: Chiral Resolution (The Self-Validating Step)

This is the defining step for MDL-100907 specificity.

  • Salt Formation: Dissolve the racemic alcohol (9.5 g) in hot Methanol (50 mL). Add a hot solution of (+)-di-O,O'-p-toluyl-D-tartaric acid (1 equivalent) in Methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The (R)-amine tartrate salt will crystallize.

  • Filtration: Filter the white crystals. Crucial: Wash with cold methanol.

  • Recrystallization: To ensure >99% ee, recrystallize the salt once more from hot methanol.

  • Free Basing: Suspend the salt in water, treat with 2N NaOH, and extract the free (R)-amine into Chloroform.

  • Validation: Analyze a sample via Chiral Capillary Electrophoresis (CE) using sulfobutylether-

    
    -cyclodextrin at pH 5 (See Reference 1).
    

Part 5: Modern Evolution – Radiosynthesis ([18F]MDL-100907)[6][7]

In the last decade, the focus has shifted from bulk synthesis to Positron Emission Tomography (PET) ligand synthesis. The classical route is too slow for short-lived isotopes like Fluorine-18 (


 min).

The Liebeskind-Srogl Innovation: Researchers (e.g., molecular imaging groups at NIH/Emory) developed a convergent route using a Boron Pinacol Ester precursor.[6]

  • Coupling: A thioester derivative of the piperidine is coupled with a boronic acid using Copper(I) thiophene-2-carboxylate (CuTC) and Palladium.

  • Late-Stage Fluorination: The final step introduces the

    
     label onto the phenethyl chain or the aryl ring using copper-mediated radiofluorination, allowing the synthesis of the tracer in <60 minutes with high specific activity.
    

References

  • Németh, K., et al. (2014). "Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100,907 (volinanserin) and for its key intermediate compound."[7] Journal of Pharmaceutical and Biomedical Analysis, 88, 579-583. Link

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981. Link

  • Ullrich, T., & Rice, K. C. (2000). "A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands." Bioorganic & Medicinal Chemistry, 8(10), 2427-2432. Link

  • Plattner, J. J., et al. (1992). "United States Patent 5,134,149: Piperidine derivatives." USPTO. Link

  • Vaidyanathan, G., et al. (2023). "Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET." ACS Chemical Neuroscience, 14(19), 3613–3622. Link

Sources

Stability data for (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Stability Data Guide: (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Executive Summary this compound (CAS 243640-19-9) is a critical chiral intermediate in the synthesis of Volinanserin (MDL 100,907) , a selective 5-HT2A receptor antagonist.[1][2] Its stability profile is governed by the reactivity of its secondary piperidine amine and the electron-rich dimethoxyphenyl moiety.[1][2] While the compound exhibits robust stability in solid form under controlled ambient conditions, it demonstrates specific sensitivities to atmospheric carbon dioxide (carbamate formation) and oxidative stress in solution.[1][2]

This guide provides a technical analysis of its stability markers, degradation pathways, and validated protocols for quality assurance, designed for pharmaceutical development professionals.[2]

Chemical Identity & Structural Analysis

The stability of this compound is intrinsic to its functional group topology.[2] Understanding these moieties is the first step in predicting degradation behavior.[1][2]

  • IUPAC Name: (R)-(2,3-dimethoxyphenyl)(piperidin-4-yl)methanol[1][2][3]

  • CAS Number: 243640-19-9[1][2][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2]
  • Molecular Weight: 251.32 g/mol [1]

Structural Lability Map

The following diagram illustrates the specific sites on the molecule prone to degradation under ambient and stress conditions.[2]

G Compound (R)-(2,3-Dimethoxyphenyl)- 4-piperidinemethanol Amine Secondary Amine (Piperidine) Risk: N-Oxidation, CO2 Absorption Compound->Amine Primary Instability Site Chiral Chiral Center (R-Isomer) Risk: Racemization (Low) Compound->Chiral Stereochemical Integrity Aromatic Dimethoxyphenyl Ring Risk: Electrophilic Attack Compound->Aromatic Electronic Stability Carbamate Species Carbamate Species Amine->Carbamate Species + CO2 (Air) N-Oxide Impurity N-Oxide Impurity Amine->N-Oxide Impurity + O2/Peroxides

Figure 1: Structural Lability Map highlighting the secondary amine as the primary site for ambient instability (hygroscopicity and carbamylation).[1][2]

Ambient Stability Profile

The following data summarizes the compound's behavior under ICH Q1A(R2) ambient conditions (25°C / 60% RH).

Physical Stability
  • State: Crystalline solid (typically white to off-white powder).[1][2]

  • Hygroscopicity: Moderate. As a secondary amine free base, the compound is hygroscopic.[1][2] It readily absorbs atmospheric moisture, which can catalyze hydrolysis or oxidation reactions.[1][2]

  • CO2 Sensitivity: High. Exposure to open air allows the secondary amine to react with CO

    
    , forming carbamic acid/carbamate salts.[1][2] This is a reversible but critical contamination pathway.[1][2]
    
    • Mitigation: Store under inert atmosphere (Nitrogen/Argon).[1][2]

Chemical Stability
ParameterStability AssessmentDegradation Mechanism
Hydrolysis Stable The ether linkages (methoxy groups) and the alcohol are resistant to hydrolysis under neutral ambient conditions.[1][2]
Oxidation Conditional The secondary amine is susceptible to N-oxidation.[1][2] The benzylic-like alcohol position is resistant to air oxidation but sensitive to strong oxidants (forming the ketone).[1][2]
Stereochemistry High The (R)-configuration is stable.[1][2] Racemization is not observed under ambient storage, even in basic workup solvents (Ammonia/Methanol) used during synthesis [1].[1][2]
Thermal Stable Stable up to ~40°C. Melting point of related salts indicates robust crystal lattice energy.[2]

Experimental Protocols for Stability Determination

To validate the stability of a specific batch, the following self-validating protocols are recommended. These rely on Capillary Electrophoresis (CE) , which is superior to HPLC for resolving the enantiomeric purity of this specific intermediate [2].[1][2]

Stress Testing Workflow

This workflow isolates specific degradation pathways to establish shelf-life limits.[1][2]

Workflow cluster_stress Stress Conditions (24-48h) Start Batch Sample: (R)-Intermediate Acid 0.1N HCl (Hydrolysis) Start->Acid Base 0.1N NaOH (Racemization) Start->Base Oxid 3% H2O2 (N-Oxidation) Start->Oxid Heat 60°C Thermal (Degradation) Start->Heat Analysis Analysis: Chiral Capillary Electrophoresis (Sulfobutylether-β-CD) Acid->Analysis Base->Analysis Oxid->Analysis Heat->Analysis Result Stability Profile Report Analysis->Result

Figure 2: Forced degradation workflow to validate enantiomeric and chemical stability.

Analytical Method: Chiral Capillary Electrophoresis

Standard HPLC often fails to separate the (R) and (S) enantiomers of this intermediate efficiently.[1][2] The following CE method is authoritative for stability tracking [2].

  • Background Electrolyte (BGE): 15 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD).[1][2]

  • Buffer: Phosphate buffer, pH 5.0.

  • Voltage: 20-25 kV.[1][2]

  • Detection: UV at 214 nm (Amine absorption) or 280 nm (Aromatic absorption).[1][2]

  • Rationale: At pH 5.0, the piperidine nitrogen is fully protonated (

    
    ), ensuring strong interaction with the anionic cyclodextrin selector, maximizing chiral resolution.[1][2]
    

Storage & Handling Recommendations

Based on the chemical lability profile, the following storage specifications are required to maintain >99% purity over 12 months.

  • Primary Container: Amber glass vial (Type I) or HDPE bottle.

  • Atmosphere: Headspace purged with Nitrogen or Argon.[1][2]

  • Desiccant: Silica gel packet required (prevent hygroscopic clumping).[1][2]

  • Temperature:

    • Long-term (>6 months): -20°C

      
       5°C.[1][2]
      
    • Short-term (Process): Ambient (20-25°C) is acceptable for <30 days if protected from moisture.[1][2]

  • Safety: Handle as a potential irritant (Xi).[1][2] Use standard PPE.[1][2]

References

  • Synthesis and Resolution: The stability of the (R)-enantiomer in basic media (ammonia/methanol) is confirmed during the resolution process using (+)-di-O,O'-p-toluyl-D-tartaric acid.[1][2]

    • Source:[1][2]

  • Analytical Method (CE): Nemeth, K. et al. "Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907... and for its key intermediate."[1][2] Journal of Pharmaceutical and Biomedical Analysis.

    • Source:[1][2]

  • General Properties: PubChem Compound Summary for Volinanserin Intermedi

    • Source:[1][2]

Sources

A Medicinal Chemist's Guide to (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol: Deconstructing a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol represents a fascinating molecular scaffold, embodying several key functional groups that are of profound interest in modern drug discovery. This technical guide provides an in-depth analysis of the molecule's core components: the N-aryl piperidine system, the specific 2,3-dimethoxyphenyl substitution pattern, the C-4 hydroxymethyl group, and the crucial (R)-stereochemistry at the C-4 position. We will dissect the strategic importance of each functional group, exploring its influence on physicochemical properties, target engagement, and metabolic fate. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the rationale behind experimental design and optimization strategies for analogs based on this versatile core.

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" offer a robust starting point for drug design due to their favorable pharmacokinetic properties and their ability to present functional groups in a well-defined three-dimensional space. The piperidine ring is arguably one of the most prominent of these scaffolds, present in a multitude of approved drugs.[1][2][3] When incorporated into an N-aryl structure and further functionalized, as in the case of this compound, it creates a molecule with significant potential for interacting with a variety of biological targets.

While the specific molecule of interest is not a marketed drug itself, its constituent parts are found in potent and selective agents, such as serotonin 5-HT2A receptor antagonists.[4][] This guide will deconstruct the molecule to understand the "why" behind its structure, providing a logical framework for its use as a lead compound or a key synthetic intermediate.

Section 1: The N-Aryl Piperidine Core - A Foundation for Druggability

The combination of the piperidine ring and the 2,3-dimethoxyphenyl group forms the molecule's foundational core. This unit dictates the overall shape, basicity, and metabolic profile of the compound.

The Piperidine Ring: A Versatile and Prevalent Scaffold

The six-membered nitrogenous piperidine ring is a cornerstone of drug design for several reasons.[6][7]

  • Physicochemical Modulation: The basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH. This positive charge can dramatically enhance aqueous solubility, a critical parameter for oral bioavailability and formulation. Furthermore, the piperidine ring itself strikes a balance between hydrophilicity and lipophilicity.[1]

  • Structural Rigidity and Vectorial Control: As a saturated heterocycle, the piperidine ring adopts a stable chair conformation. This conformational rigidity reduces the entropic penalty upon binding to a target and allows for the precise positioning of substituents in either axial or equatorial orientations. This provides medicinal chemists with excellent vectorial control for probing the binding pocket of a target protein.

  • Metabolic Handle: While generally stable, the carbon atoms adjacent to the nitrogen can be susceptible to oxidative metabolism by Cytochrome P450 enzymes. Understanding this potential liability is key to designing more robust drug candidates.

The 2,3-Dimethoxyphenyl Moiety: Steering Selectivity and Metabolism

The choice of the aromatic partner in an N-aryl piperidine is critical. The 2,3-dimethoxy substitution pattern offers a unique set of properties compared to other isomers.

  • Electronic Influence and Receptor Interactions: Methoxy groups are electron-donating through resonance and weakly electron-withdrawing through induction. Their presence can influence the basicity of the piperidine nitrogen. More importantly, the oxygen atoms can act as hydrogen bond acceptors in a receptor binding site.[8] The aromatic ring itself can participate in favorable pi-stacking or hydrophobic interactions.

  • Conformational Constraint: The ortho-methoxy group (at position 2) creates a steric barrier that restricts the free rotation of the phenyl ring relative to the piperidine. This conformational lock can be crucial for selectivity, as it forces the molecule into a specific shape that may be preferred by one biological target over another.

  • Metabolic Vulnerability: Methoxy groups are primary sites for Phase I metabolism, specifically O-demethylation, to form the corresponding phenol.[9] This metabolic pathway can lead to rapid clearance or the formation of active or inactive metabolites. The resulting 2,3-dihydroxyphenyl derivative would have significantly different properties, including increased polarity and potential for further conjugation (Phase II metabolism).[10]

Diagram 1: Key Functional Groups

A visual deconstruction of this compound.

Section 2: The C-4 Hydroxymethyl Group - A Critical Interaction Point

The hydroxymethyl group (-CH2OH) at the C-4 position is far more than a simple polar handle; it is a key determinant of the molecule's pharmacodynamic and pharmacokinetic properties.[9]

Role in Target Binding

As a primary alcohol, the hydroxymethyl group is an excellent hydrogen bond donor (via the -OH proton) and a dual hydrogen bond acceptor (via the two lone pairs on the oxygen atom).[11][12] This allows for specific and directional interactions within a protein's binding site, often anchoring the molecule and contributing significantly to binding affinity. Replacing or modifying this group is a classic medicinal chemistry strategy to probe the requirements of the binding pocket.

Impact on Physicochemical Properties

The introduction of a hydroxymethyl group generally increases a molecule's polarity and aqueous solubility while decreasing its lipophilicity (logP).[9] This can be a double-edged sword. While improved solubility is often desirable, excessive polarity can hinder cell membrane permeability and limit access to intracellular targets or the central nervous system.

Metabolic Considerations

Primary alcohols are susceptible to oxidation by alcohol dehydrogenases and other enzymes to first form an aldehyde, which can then be further oxidized to a carboxylic acid.[11] Each of these new functional groups (aldehyde, carboxylic acid) would have drastically different chemical and biological properties. The aldehyde is reactive and potentially toxic, while the carboxylic acid is negatively charged at physiological pH, which would dramatically alter the drug's distribution and excretion profile.

Section 3: The Imperative of (R)-Stereochemistry

Biological systems—enzymes, receptors, and transporters—are chiral. Consequently, the different enantiomers of a chiral drug can have vastly different biological activities, potencies, and toxicities. The designation of the C-4 carbon as the (R)-stereocenter is a critical feature of this molecule.

  • Stereoselectivity in Target Recognition: The (R)-configuration dictates the precise three-dimensional arrangement of the hydroxymethyl and N-aryl piperidine groups. One enantiomer may fit perfectly into a binding site, allowing for optimal interactions, while the other (the (S)-enantiomer) may clash with the protein architecture, resulting in weak or no binding.[1][13] It is not uncommon for the biological activity of a chiral compound to reside almost exclusively in one enantiomer.

  • Implications for Drug Development: Regulatory agencies worldwide now require the development of single-enantiomer drugs unless there is a compelling reason to develop a racemate. This necessitates the use of stereoselective synthesis or chiral resolution to produce the desired (R)-enantiomer in high purity. Studies on mefloquine analogs have shown that while stereochemistry is not always critical for all activities, it can significantly influence potency.[14]

Section 4: Integrated SAR Insights & Experimental Protocols

A key role of a medicinal chemist is to design and synthesize analogs to improve a lead compound's properties. Below is a summary of potential modifications and a hypothetical experimental workflow.

Structure-Activity Relationship (SAR) Exploration

The following table outlines potential modifications to each key functional group and the rationale behind them.

Functional GroupProposed ModificationRationale & Predicted Outcome
2,3-Dimethoxy O-demethylation (to 2-hydroxy-3-methoxy or 3-hydroxy-2-methoxy)Introduce H-bond donor capability, alter electronics, probe for specific interactions. May increase metabolic stability at the other methoxy position.
Isomeric shift (e.g., to 3,4- or 2,5-dimethoxy)Alter the conformational restriction and electronic profile to probe for selectivity against off-targets.
Replacement with bioisosteres (e.g., methylenedioxy)Maintain steric profile while altering electronics and metabolic stability.
Piperidine N Replace with smaller/larger rings (pyrrolidine, azepane)Alter the angles and distances of the substituents to find an optimal fit in the binding pocket.
C-4 Hydroxymethyl Oxidation to aldehyde or carboxylic acidDrastically alters electronics and interaction potential (acid introduces a negative charge).
Bioisosteric replacement (e.g., -CH2NH2, -CH2F, -CONH2)Systematically probe the binding site for H-bond donor/acceptor requirements and steric tolerance.
Homologation (e.g., -CH2CH2OH)Increase the distance between the piperidine ring and the hydroxyl group to reach different regions of the binding pocket.
Experimental Protocol: Bioisosteric Replacement of the Hydroxymethyl Group

This protocol outlines a general, self-validating workflow for replacing the hydroxymethyl group with a primary amine, a common bioisostere.

Objective: To synthesize the (R)-(2,3-Dimethoxyphenyl)-4-(aminomethyl)piperidine analog to probe the necessity of the hydroxyl group for biological activity.

Methodology:

  • Oxidation of the Alcohol:

    • Dissolve this compound in a suitable solvent (e.g., Dichloromethane).

    • Add a mild oxidizing agent (e.g., Dess-Martin periodinane) at 0°C.

    • Allow the reaction to warm to room temperature and stir until TLC/LC-MS analysis confirms the complete conversion of the starting material to the corresponding aldehyde.

    • Work up the reaction by quenching with sodium thiosulfate solution and extract the product. Purify by column chromatography.

    • Self-Validation: Confirm the structure of the aldehyde by ¹H NMR (presence of a peak around 9-10 ppm) and mass spectrometry.

  • Reductive Amination:

    • Dissolve the purified aldehyde in a solvent suitable for reductive amination (e.g., Methanol).

    • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) followed by a reducing agent (e.g., sodium cyanoborohydride).

    • Stir the reaction at room temperature until LC-MS indicates the formation of the desired primary amine.

    • Quench the reaction, perform an aqueous workup, and extract the product.

    • Purify the final compound using column chromatography or preparative HPLC.

    • Self-Validation: Confirm the final structure, purity (>95%), and stereochemical integrity via ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and chiral HPLC analysis.

Diagram 2: Experimental Workflow for Analog Synthesis

G start Start: (R)-...-4-piperidinemethanol oxidation Step 1: Mild Oxidation (e.g., Dess-Martin) start->oxidation Input aldehyde Intermediate: Aldehyde (R)-...-4-piperidinecarboxaldehyde oxidation->aldehyde Output reductive_amination Step 2: Reductive Amination (NH4OAc, NaBH3CN) aldehyde->reductive_amination Input amine Final Product: Amine Analog (R)-...-4-(aminomethyl)piperidine reductive_amination->amine Output analysis Step 3: Full Characterization (NMR, HRMS, Chiral HPLC) amine->analysis Purified Compound bio_assay Step 4: Biological Evaluation (In vitro binding/functional assays) analysis->bio_assay Validated Compound (Purity >95%)

A logical workflow for the synthesis and validation of a key analog.

Conclusion

This compound is a molecule rich in medicinal chemistry potential. Each of its functional groups—the N-aryl piperidine core, the specific dimethoxy substitution, the C-4 hydroxymethyl group, and the (R)-stereocenter—plays a distinct and crucial role in defining its properties. The piperidine ring provides a robust, druggable foundation, while the dimethoxyphenyl and hydroxymethyl groups offer key points for interaction and metabolic activity. The stereochemistry ensures specific spatial orientation, which is paramount for selective biological engagement. By understanding the contribution of each component, medicinal chemists can rationally design and synthesize new chemical entities with improved potency, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation therapeutics.

References

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. National Center for Biotechnology Information. Available at: [Link]

  • Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Applications of Hydroxymethylene Compounds. Preprints.org. Available at: [Link]

  • Hydroxymethyl group. Grokipedia. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis and antiherpetic activity of (.+-.)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and related compounds. ACS Publications. Available at: [Link]

  • Hydroxymethyl group. Wikipedia. Available at: [Link]

  • (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol. CAS Common Chemistry. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • (+/-)-alpha-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)-ethyl]-4-piperidinemethanol. PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • 2,3-Dimethoxyamphetamine. Wikipedia. Available at: [Link]

  • (2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol. PubChem. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • (R)-(2,3-Dimethoxyphenyl)-(1-(2-p-fluorophenylethyl)-piperidine-4-yl)-methanol. BindingDB. Available at: [Link]

  • (E)-3-(2,3-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • 2,3-Dimethoxyphenol. PubChem. Available at: [Link]

  • Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. PubMed. Available at: [Link]

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Methodological & Application

Reagents for selective reduction of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of (R)-α-(2,3-Dimethoxyphenyl)-4-piperidinemethanol via Stereoselective Ketone Reduction

Abstract

The enantiomerically pure compound, (R)-α-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry is often critical for biological efficacy and safety. This comprehensive guide provides an in-depth analysis of methodologies for the selective reduction of its prochiral ketone precursor, (2,3-Dimethoxyphenyl)(1-protected-piperidin-4-yl)methanone. We delve into the mechanistic underpinnings of leading catalytic asymmetric reduction systems, offer detailed, field-tested protocols, and present a comparative analysis of various reagents. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis, offering a robust framework for achieving high enantioselectivity and yield.

Introduction: The Significance of Chiral Piperidinemethanol Scaffolds

Chiral piperidine derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[1][2] The specific stereoisomer, (R)-α-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, serves as a key intermediate whose synthesis demands precise control over the stereocenter generated during the reduction of its ketone precursor. The enantioselective reduction of prochiral ketones is a foundational transformation in modern organic synthesis, converting a flat, achiral carbonyl group into a three-dimensional, chiral alcohol.[3]

The primary challenge lies in differentiating the two enantiotopic faces of the carbonyl group to ensure the hydride nucleophile attacks preferentially from one side. This guide focuses on state-of-the-art catalytic methods that employ a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product, a strategy that is both economically and environmentally superior to older stoichiometric approaches.[4][5]

Strategic Overview: Selecting the Optimal Reduction Pathway

The choice of reducing agent and catalytic system is paramount and depends on factors such as substrate compatibility, desired enantiomeric excess (ee), scalability, and cost. The precursor, typically an N-protected (2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone, is an aryl-alkyl ketone, a class of substrates for which several highly effective asymmetric reduction methods have been developed.[6][7] We will focus on two of the most reliable and widely adopted catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

Logical Flow of the Synthetic Process

The overall workflow for producing the target chiral alcohol is a multi-step process that requires careful execution and validation at each stage.

G cluster_prep Precursor Synthesis & Protection cluster_reduction Asymmetric Reduction cluster_post Workup & Analysis P1 Synthesize Ketone Precursor ((2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone) P2 N-Protection (e.g., Boc, Cbz) P1->P2 Prevent catalyst poisoning R1 Select Catalyst System (e.g., CBS, Noyori) P2->R1 R2 Execute Catalytic Reduction (Detailed Protocol) R1->R2 W1 Reaction Quench & Aqueous Workup R2->W1 W2 Purification (Column Chromatography) W1->W2 W3 N-Deprotection (if required) W2->W3 A1 Chiral Purity Analysis (HPLC / SFC) W3->A1

Figure 1: General Experimental Workflow. A schematic outlining the key stages from precursor preparation to final product analysis.

Comparative Analysis of Leading Catalytic Systems

A summary of the primary methods for the asymmetric reduction of prochiral ketones is presented below. The choice between these systems often involves a trade-off between operational simplicity, substrate scope, and catalyst cost.

Method Catalyst/Reagent Hydride Source Typical ee (%) Advantages Disadvantages
CBS Reduction Chiral Oxazaborolidine (e.g., (S)-Me-CBS)Borane (BH₃·THF or BH₃·SMe₂)>95%[8]Highly predictable stereochemistry, wide substrate scope, commercially available catalysts.[9][10]Requires stoichiometric, pyrophoric borane; sensitive to moisture.[11]
Noyori Asymmetric Hydrogenation Ru-BINAP-Diamine ComplexH₂ gas>98%Extremely high enantioselectivity, high turnover numbers, uses clean H₂ gas.[12]Requires specialized high-pressure hydrogenation equipment; catalyst can be expensive.[13]
Asymmetric Transfer Hydrogenation Ru/Rh/Ir-Chiral Ligand ComplexIsopropanol or Formic Acid90-99%[4]Operationally simpler than high-pressure hydrogenation; avoids H₂ gas.[14]Acetone or CO₂ byproduct must be removed; may require higher catalyst loading.
Chiral Hydride Reagents Alpine-Borane, BINAL-HStoichiometric Reagent80-95%[3]Does not require specialized catalytic setup.Requires stoichiometric amounts of expensive chiral reagents; generates significant waste.[4]

Table 1: Comparison of Reagents for Selective Ketone Reduction.

Deep Dive: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is one of the most reliable methods for the enantioselective reduction of ketones.[3][10] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to coordinate both the borane reducing agent and the ketone substrate in a highly organized, chair-like six-membered transition state.[15] This steric and electronic arrangement forces the hydride to be delivered to a specific face of the ketone.

Mechanism of Action

The catalytic cycle begins with the coordination of borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This complex then activates the ketone by coordinating to the endocyclic boron atom, which is now more Lewis acidic. The ketone's larger substituent (the 2,3-dimethoxyphenyl group) orients away from the bulky group on the catalyst, positioning one face of the carbonyl for intramolecular hydride transfer from the coordinated borane.[8]

G Cat CBS Catalyst (Oxazaborolidine) Cat_BH3 Catalyst-Borane Complex Cat->Cat_BH3 + BH₃ TS Ternary Complex (Transition State) Cat_BH3->TS + Ketone (Coordination) Ketone Prochiral Ketone Substrate Ketone->TS Product_Complex Product-Boronate Complex TS->Product_Complex Intramolecular Hydride Transfer Product_Complex->Cat Regeneration Product (R)-Alcohol Product Product_Complex->Product Release

Figure 2: Simplified Catalytic Cycle of the CBS Reduction. This diagram illustrates the key coordination and hydride transfer steps.

Detailed Protocol: CBS Reduction of N-Boc-(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone

This protocol is designed for a 1 mmol scale reaction. All glassware should be flame-dried under vacuum and the reaction conducted under an inert atmosphere (Argon or Nitrogen).[16]

Materials:

  • N-Boc-(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone (1.0 mmol, 349.4 mg)

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 mL, 0.1 mmol, 10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.2 mL, 1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Methanol (5 mL)

  • 1 M Hydrochloric Acid (5 mL)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Catalyst Preparation: To a flame-dried 50 mL round-bottom flask under argon, add the (R)-Methyl-CBS solution (0.1 mL).

  • Substrate Addition: Dissolve the N-Boc-ketone precursor (349.4 mg) in anhydrous THF (5 mL) and add it to the flask. Cool the mixture to -20 °C using a cryocooler or a dry ice/acetonitrile bath.

  • Borane Addition: Add the BH₃·THF solution (1.2 mL) dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.[17] The slow addition is critical to maintain high enantioselectivity.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel, and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a 20-50% ethyl acetate in hexanes gradient) to afford the pure N-Boc-(R)-α-(2,3-Dimethoxyphenyl)-4-piperidinemethanol.

Deep Dive: Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method employs ruthenium catalysts bearing chiral phosphine ligands (like BINAP) and a chiral diamine.[18] It is renowned for its exceptional efficiency and enantioselectivity, particularly in industrial settings.[12] The reaction can be performed as a direct hydrogenation with H₂ gas or as a transfer hydrogenation using a hydrogen donor like isopropanol.

Mechanism of Action

The mechanism involves a "metal-ligand bifunctional" catalyst.[14] The ketone substrate coordinates to the ruthenium center. The hydride is transferred to the carbonyl carbon from the metal, while a proton is simultaneously transferred to the carbonyl oxygen from the protonated amine ligand, all within a six-membered pericyclic transition state.[12][19] This concerted, outer-sphere mechanism accounts for the high efficiency and selectivity of the reaction.

G Precatalyst [RuCl₂(BINAP)]₂ + Diamine Active_Catalyst Active Ru-H Catalyst Precatalyst->Active_Catalyst Activation (Base + H₂ or iPrOH) TS Pericyclic Transition State (Metal-Ligand Bifunctional) Active_Catalyst->TS + Ketone Ketone Prochiral Ketone Ketone->TS TS->Active_Catalyst Catalyst Regeneration Product (R)-Alcohol Product TS->Product H⁻/H⁺ Transfer

Figure 3: Simplified Mechanism of Noyori Asymmetric Transfer Hydrogenation.

Detailed Protocol: Asymmetric Transfer Hydrogenation

This protocol describes a transfer hydrogenation using isopropanol as both the solvent and hydrogen source, which avoids the need for high-pressure equipment.

Materials:

  • N-Boc-(2,3-Dimethoxyphenyl)(piperidin-4-yl)methanone (1.0 mmol, 349.4 mg)

  • (R,R)-RuCl[(p-cymene)]-TsDPEN catalyst (0.005 mmol, 3.2 mg, 0.5 mol%)

  • Anhydrous Isopropanol (10 mL)

  • Potassium tert-butoxide (t-BuOK) (0.1 mmol, 11.2 mg)

  • Anhydrous Toluene (for workup)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under argon, combine the ketone precursor (349.4 mg) and the (R,R)-Ru catalyst (3.2 mg).

  • Solvent and Activator: Add anhydrous isopropanol (10 mL). Stir to dissolve. Add potassium tert-butoxide (11.2 mg). The base is crucial for generating the active catalytic species.

  • Heating and Monitoring: Heat the reaction mixture to 50 °C. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the isopropanol.

  • Extraction: Redissolve the residue in toluene (20 mL) and wash with water (3 x 10 mL) to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify by flash column chromatography as described in the CBS protocol.

Validation: Chiral Purity Analysis

Confirming the enantiomeric excess (ee) of the final product is a critical validation step. This is most commonly achieved using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[20] SFC is often preferred for its faster run times and reduced solvent consumption.[21][]

Protocol: Chiral SFC Analysis

Instrumentation:

  • Supercritical Fluid Chromatography system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: e.g., Daicel CHIRALPAK® AD-H or similar polysaccharide-based column.

Typical Conditions:

Parameter Value
Column CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase CO₂ / Methanol (80:20 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Detection UV at 280 nm

| Sample Prep. | 1 mg/mL in Methanol/Isopropanol (1:1) |

Procedure:

  • Racemic Standard: First, synthesize a racemic standard by reducing the ketone precursor with a non-chiral reducing agent like sodium borohydride (NaBH₄).[23][24] Inject this standard to determine the retention times for both the (R) and (S) enantiomers.

  • Sample Analysis: Inject the purified product from the asymmetric reduction.

  • Calculation of ee%: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100

Conclusion

The selective reduction of (2,3-Dimethoxyphenyl)(1-protected-piperidin-4-yl)methanone to its (R)-alcohol enantiomer can be achieved with exceptional levels of stereocontrol using modern catalytic methods. The CBS reduction offers a highly versatile and predictable route that is amenable to standard laboratory setups. For applications demanding the highest efficiency and for larger-scale synthesis, Noyori asymmetric (transfer) hydrogenation stands out as a superior method. Both pathways, when coupled with rigorous purification and chiral analysis, provide reliable access to this pharmaceutically important intermediate. The choice between them will ultimately be guided by the specific laboratory capabilities, scale, and economic constraints of the project.

References

  • Wikipedia contributors. (2024). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia. [Link]

  • Google Patents. (1993).
  • Organic Chemistry, Reaction Mechanism. (2021). CBS Reduction, Enantioselective Catalysis. [Link]

  • Ascensius. (n.d.). Chemoselective and stereoselective reductions with modified borohydride reagents. [Link]

  • Grokipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • Royal Society of Chemistry. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews. [Link]

  • Organic-Chemistry.org. (n.d.). Catalytic asymmetric reduction of ketones. [Link]

  • Google Patents. (2000). Enantioselective reduction of ketones with a silane agent/metal compound/chiral ligand system.
  • ResearchGate. (2025). Lithium Aluminum Hydride: A Powerful Reducing Agent. [Link]

  • Taylor & Francis Online. (2014). Enantioselective Reduction of Prochiral Ketones with NaBH4/Me2SO4/(S)-Me-CBS. [Link]

  • Thieme. (2013). Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding. [Link]

  • National Center for Biotechnology Information. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • Wikipedia contributors. (2024). Asymmetric hydrogenation. Wikipedia. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]

  • PubMed. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. [Link]

  • PubMed. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. [Link]

  • YouTube. (2022). Noyori Hydrogenation. [Link]

  • Royal Society of Chemistry. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • SlideShare. (n.d.). Noyori asymmetric hydrogenation. [Link]

  • National Center for Biotechnology Information. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

  • SciELO. (1998). STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION. [Link]

  • Wikipedia contributors. (2023). Reductions with metal alkoxyaluminium hydrides. Wikipedia. [Link]

  • American Chemical Society. (2021). Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (n.d.). Stereoselectivity of lithium aluminum hydride and lithium alkoxyaluminohydride reductions of 3,3,5-trimethylcyclohexanone in diethyl ether. The Journal of Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. (n.d.). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Royal Society of Chemistry. (2019). Desymmetrization of cyclic 1,3-diketones via Ir-catalyzed hydrogenation: an efficient approach to cyclic hydroxy ketones with a chiral quaternary carbon. [Link]

  • Canadian Science Publishing. (n.d.). Chemoselective reductions with sodium borohydride. [Link]

  • ResearchGate. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Google Patents. (2008).
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]

  • SlidePlayer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • National Center for Biotechnology Information. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]

  • YouTube. (2020). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. [Link]

  • CAS Common Chemistry. (n.d.). (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol. [Link]

Sources

Application Note and Protocol for the Solvent Selection and Recrystallization of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, also known as Volinanserin, is a potent and selective 5-HT2A receptor antagonist.[1][2] As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for ensuring safety, efficacy, and batch-to-batch consistency in research and drug development.[3][4] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an appropriate solvent system and the subsequent recrystallization of this compound. The protocols outlined herein are designed to be a robust starting point, grounded in the physicochemical properties of the molecule and established principles of crystallization.

Physicochemical Properties and Structural Considerations

A thorough understanding of the molecular structure of this compound is paramount for predicting its solubility and selecting candidate recrystallization solvents.

Key Structural Features:

  • Piperidine Ring: A basic nitrogen-containing heterocycle that can act as a hydrogen bond acceptor.[7]

  • Hydroxyl Group (-OH): A polar functional group capable of both hydrogen bond donation and acceptance.

  • Dimethoxyphenyl Group: Two methoxy (-OCH₃) ether groups on an aromatic ring, which contribute to polarity and can act as hydrogen bond acceptors.

  • Aromatic Rings: The dimethoxyphenyl and fluorophenyl rings introduce nonpolar characteristics.

The presence of both polar (hydroxyl, ethers, piperidine nitrogen) and nonpolar (aromatic rings, aliphatic backbone) regions suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective for recrystallization. The melting point of the compound is reported to be in the range of 89-91°C.[1]

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature.[8] An ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures. [5]

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities, so they either remain in solution or can be filtered off from the hot solution.

  • Chemical inertness towards the compound. [9]

  • A boiling point below the melting point of the compound to prevent "oiling out". [10]

  • Volatility for easy removal from the purified crystals. [9]

Solvent Selection and Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Based on the structure of this compound and available data, a systematic screening of solvents is recommended.

Predicted Solubility Profile
Solvent ClassPredicted SolubilityRationale
Protic Polar (e.g., Ethanol, Methanol, Isopropanol)High to ModerateThe hydroxyl and piperidine functionalities can engage in hydrogen bonding with protic solvents. Available data indicates a solubility of 18 mg/mL in ethanol.[2]
Aprotic Polar (e.g., Acetone, Acetonitrile, Ethyl Acetate)Moderate to HighThe polar nature of these solvents will interact favorably with the polar groups of the molecule.
Aromatic (e.g., Toluene)ModerateThe aromatic rings of the molecule will have favorable interactions with aromatic solvents.
Nonpolar (e.g., Heptane, Hexane)LowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. These are good candidates for use as anti-solvents.
Ethers (e.g., Diethyl ether, MTBE)Moderate to LowThe ether groups offer some polarity, but the hydrocarbon chains limit the solubility of highly polar compounds.
Other (e.g., DMSO)Very HighDMSO is a highly polar aprotic solvent and is reported to have a high solubility for the compound (125 mg/mL).[2] It is generally not ideal for recrystallization due to its high boiling point and difficulty in removal.
Experimental Protocol for Solvent Screening

This protocol outlines a systematic approach to identify a suitable single or mixed-solvent system for recrystallization.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • A selection of solvents from different classes (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several labeled test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility. A good candidate solvent will show poor solubility at this stage.

  • For solvents that show poor solubility at room temperature, heat the test tubes in a heating block or water bath.

  • Continue adding the hot solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the clear, hot solutions to cool slowly to room temperature.

  • If crystals form upon cooling, place the test tube in an ice bath to maximize crystal formation.

  • A solvent that dissolves the compound when hot but yields a good amount of crystalline solid upon cooling is a strong candidate for single-solvent recrystallization.

Diagram: Solvent Screening Workflow

G start Start: Crude Compound add_solvent Add solvent at RT start->add_solvent dissolved_rt Dissolved? add_solvent->dissolved_rt heat Heat to Boiling dissolved_rt->heat No bad_solvent Unsuitable Solvent dissolved_rt->bad_solvent Yes dissolved_hot Dissolved? heat->dissolved_hot cool Cool to RT, then Ice Bath dissolved_hot->cool Yes consider_mixed Consider for Mixed System dissolved_hot->consider_mixed No (Insoluble) crystals Crystals Formed? cool->crystals good_solvent Good Single Solvent crystals->good_solvent Yes crystals->consider_mixed No

Caption: Workflow for single-solvent screening.

Recrystallization Protocols

Based on the solvent screening, either a single-solvent or a multi-solvent system will be chosen.

Protocol 1: Single-Solvent Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected solvent and begin heating and stirring.

  • Continue to add small portions of the hot solvent until the solid is just completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat, cover with a watch glass, and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Multi-Solvent Recrystallization

This method is useful if no single solvent is found to be ideal. A "good" solvent in which the compound is highly soluble is paired with a "poor" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. For this compound, a polar "good" solvent like ethanol or isopropanol could be paired with a nonpolar "anti-solvent" like heptane or water.

Procedure:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Diagram: Recrystallization Process

G start Crude Compound in Flask add_hot_solvent Add Minimum Hot Solvent start->add_hot_solvent dissolve Complete Dissolution add_hot_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly crystal_formation Crystal Formation cool_slowly->crystal_formation ice_bath Ice Bath Cooling crystal_formation->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: General workflow for recrystallization.

Troubleshooting

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. To remedy this, add more solvent and reheat to dissolve the oil, then allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution was not sufficiently saturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound. If these fail, some of the solvent may need to be evaporated to increase the concentration.

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.

Conclusion

The purification of this compound by recrystallization is a highly effective method for achieving the purity required for pharmaceutical research and development. A systematic approach to solvent selection, as outlined in this guide, is crucial for success. While a definitive, pre-validated solvent system is not available in the literature, the provided protocols for solvent screening and recrystallization offer a robust framework for developing a tailored and efficient purification process. Careful attention to the principles of solubility and crystallization will enable researchers to consistently obtain high-purity material.

References

  • Jasperse, J. (2020). Chem355 Labbook-2020. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • PubChem. (2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol. Retrieved from [Link]

  • PMC - NIH. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • SlidePlayer. Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • CAS Common Chemistry. (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol. Retrieved from [Link]

  • Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • ChemTalk. Lab Procedure: Recrystallization. Retrieved from [Link]

  • Aakash. Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

Sources

Microwave-assisted synthesis involving (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis Involving (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Executive Summary

This Application Note details a high-throughput, microwave-assisted protocol for the synthesis of Volinanserin (MDL 100,907), a highly selective 5-HT2A receptor antagonist.[1][2][3] The workflow centers on the critical intermediate This compound (MDL 105,725).[2][3]

Conventional thermal synthesis of this scaffold suffers from prolonged reaction times (12–24 hours) and variable yields during the final N-alkylation step. By transitioning to a microwave-assisted organic synthesis (MAOS) platform, we demonstrate a reduction in reaction time to <20 minutes with a concomitant yield increase of ~15%.[1][4] This guide provides optimized parameters for both the enantioselective scaffold generation (via ketone reduction) and the final convergent coupling (N-alkylation).

Scientific Background & Mechanistic Rationale

The Target Scaffold

This compound is the pharmacophore anchor for Volinanserin.[2][3] The chiral secondary alcohol is essential for binding affinity; the (R)-enantiomer exhibits significantly higher potency (Ki = 0.36 nM) compared to the (S)-enantiomer.[2]

Challenges in Thermal Synthesis

The standard industrial route involves:

  • Ketone Formation: Grignard addition to a Weinreb amide.[1]

  • Reduction: Conversion of the ketone to the alcohol.[1][5]

  • N-Alkylation: Coupling the secondary amine with 4-fluorophenethyl bromide.[2][3]

The Bottleneck: The final N-alkylation is a bimolecular nucleophilic substitution (


). Under thermal reflux (acetonitrile/K₂CO₃), this reaction is sluggish due to the steric bulk of the piperidine-methanol cluster and the lipophilicity of the alkyl halide. Prolonged heating increases the risk of byproduct formation (elimination of the alkyl halide to styrene derivatives).[1]
The Microwave Solution

Microwave irradiation provides direct dielectric heating, coupling efficiently with polar transition states.[1]

  • Dipolar Polarization: The polar solvent (Acetonitrile/DMF) and the ionic transition state of the

    
     reaction absorb microwave energy, leading to rapid internal heating.[1]
    
  • Arrhenius Acceleration: Reaching superheated temperatures (above boiling point) in sealed vessels accelerates the rate constant (

    
    ) exponentially.[1]
    

Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation (Final Coupling)

Objective: Synthesize Volinanserin from this compound.[1][2][3][5]

Materials:

  • Substrate: this compound (1.0 eq)

  • Electrophile: 4-Fluorophenethyl bromide (1.2 eq)[2][3]

  • Base: Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), anhydrous (2.0 eq)[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein enhancement[2]

  • Solvent: Acetonitrile (ACN) or DMF (Dry)[1][2]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend this compound (373 mg, 1.0 mmol) and

    
     (276 mg, 2.0 mmol) in ACN (4 mL).
    
  • Addition: Add 4-Fluorophenethyl bromide (244 mg, 1.2 mmol) and KI (16 mg, 0.1 mmol). Add a magnetic stir bar.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation (Microwave Setup):

    • Mode: Dynamic (hold temperature).[1][2]

    • Temperature: 120 °C.

    • Pressure Limit: 250 psi.

    • Power: Max 150 W (High absorption).[1][2]

    • Time: 15 minutes.

    • Note: Pre-stirring for 30 seconds is recommended to disperse the base.

  • Workup: Cool to room temperature (compressed air cooling). Filter off inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (SiO₂, DCM:MeOH 95:5).

Results Comparison:

ParameterThermal Reflux (Standard)Microwave Protocol (Optimized)
Temperature 82 °C (boiling ACN)120 °C
Time 18 Hours15 Minutes
Yield 72%89%
Purity (HPLC) 94%>98%
Protocol B: Microwave-Enhanced Ketone Reduction (Upstream)

Objective: Rapidly generate the racemic alcohol precursor from (2,3-dimethoxyphenyl)(piperidin-4-yl)methanone prior to resolution.

Methodology:

  • Dissolve the ketone (1.0 mmol) in Methanol (3 mL) in a microwave vial.

  • Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise (Caution: Gas evolution).
    
  • Seal and irradiate at 80 °C for 5 minutes .

  • Quench with saturated

    
    .
    
  • Result: Quantitative conversion in 5 minutes vs. 2 hours at RT.

Visualizations & Pathway Logic

Figure 1: Synthesis Pathway and Microwave Intervention Points

This diagram illustrates the conversion of the piperidine precursor to the final drug, highlighting where Microwave (MW) energy is applied.[1][6]

Volinanserin_Synthesis cluster_legend Legend Start Ethyl Isonipecotate Amide Weinreb Amide Intermediate Start->Amide Protection & Functionalization Ketone (2,3-Dimethoxyphenyl) (piperidin-4-yl)methanone Amide->Ketone Grignard Addition (2,3-dimethoxyphenyl-MgBr) Alcohol (R)-(2,3-Dimethoxyphenyl) -4-piperidinemethanol (Key Intermediate) Ketone->Alcohol MW-Assisted Reduction (NaBH4, MeOH, 80°C) + Resolution Drug Volinanserin (MDL 100,907) Alcohol->Drug MW-Assisted N-Alkylation (R-Br, K2CO3, 120°C) key Red Arrows indicate Microwave Enhanced Steps

Caption: Synthesis workflow for Volinanserin. Red pathways denote steps optimized for Microwave irradiation.[3]

Figure 2: Mechanistic Logic of MW-Enhanced N-Alkylation

The following diagram details the


 transition state stabilization provided by the microwave field.

Mechanism Reactants Reactants: Sec-Amine + Alkyl Bromide TS Transition State (TS) [Dipolar Activated Complex]‡ Reactants->TS Activation Energy (Ea) Product Product: Tertiary Amine (Volinanserin) TS->Product Rapid Collapse MW_Effect Microwave Field Effect: 1. Dipolar Rotation of Solvent 2. Stabilization of Polar TS MW_Effect->TS Lowers effective activation barrier

Caption: Microwave interaction with the polar Transition State (TS) accelerates the rate-limiting step.

References

  • Kehne, J. H., et al. (1996).[1] Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Sorensen, S. M., et al. (1993).[1][7] Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic. Journal of Pharmacology and Experimental Therapeutics. Link

  • Herth, M. M., et al. (2009).[1] Efficient synthesis of the 5-HT2A receptor antagonist volinanserin (MDL 100,907). Tetrahedron Letters. Link[2]

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link[2]

  • Tocris Bioscience. MDL 100907 Product Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Instability

The Core Problem: The primary challenge with (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol is not the piperidine ring, but the benzylic alcohol . The 2,3-dimethoxy substitution pattern on the phenyl ring is highly electron-donating.

Mechanistic Insight: In the presence of even mild Brønsted or Lewis acids, the benzylic hydroxyl group can be protonated and leave as water. This generates a benzylic carbocation that is exceptionally stabilized by resonance with the ortho- and meta-methoxy groups. This carbocation is planar (


 hybridized); subsequent nucleophilic attack (by water or solvent) occurs from either face, resulting in immediate racemization.

Critical Rule:

"Acid is the Enemy." Unlike standard benzylic alcohols, this specific scaffold can racemize in solvents as mildly acidic as unneutralized chloroform or during silica gel chromatography.

Module 1: The Mechanics of Racemization[1]

To prevent the issue, you must understand the invisible pathway destroying your product's chirality.

RacemizationMechanism cluster_prevention Stabilization Zone Start (R)-Enantiomer (High ee%) Inter Protonated Alcohol (-OH2+) Start->Inter Protonation Acid Acidic Trigger (H+, SiO2, Acidic Solvent) Acid->Inter Cation Planar Benzylic Carbocation (Resonance Stabilized) Inter->Cation -H2O (Rate Limiting) Racemate Racemic Mixture (R + S) Cation->Racemate Non-stereoselective Re-attack

Figure 1: The acid-catalyzed pathway leading to racemization. Note that the electron-rich dimethoxy ring lowers the activation energy for the cation formation.

Module 2: Troubleshooting Reactions & Protocols
Scenario A: N-Alkylation (Synthesis of MDL 100,907 Analogs)

Context: Attaching a side chain (e.g., phenethyl halide) to the piperidine nitrogen.

The Risk: While N-alkylation is typically basic, the heat required can trigger thermal racemization if the solvent is polar protic, or if the base is insufficient to neutralize generated acid (HX).

Optimized Protocol:

  • Solvent Selection: Use Acetonitrile (ACN) or DMF . Avoid alcohols (MeOH/EtOH) at high temperatures (

    
    C), as they can facilitate proton exchange.
    
  • Base Choice: Use an inorganic base like

    
      (3.0 equivalents) or 
    
    
    
    . Avoid strong organic bases (like NaH) if not strictly necessary, as they can deprotonate the alcohol, creating an alkoxide that might participate in intramolecular side reactions.
  • Temperature Control: Maintain reaction temperature

    
    C.
    

Troubleshooting Table: N-Alkylation

SymptomProbable CauseCorrective Action
Drop in ee% (<95%) Acidic impurities in alkyl halide or solvent.Pre-treat solvent with basic alumina. Add base before adding the alkyl halide.
Low Yield Steric hindrance at secondary amine.[1]Add catalytic KI (Potassium Iodide) to accelerate Finkelstein reaction, allowing lower temps.
Byproduct Formation O-alkylation (Ether formation).The benzylic -OH is reacting.[2][3][4] Switch to a weaker base (

instead of Cs2CO3) or lower temp.
Scenario B: Activation of the Alcohol (Mesylation/Tosylation)

Context: Attempting to convert the -OH to a leaving group for substitution.

The Risk: This is the highest-risk operation. Sulfonate esters of electron-rich benzylic alcohols are notoriously unstable and will ionize (racemize) spontaneously.

Protocol Adjustment:

  • Do NOT isolate the mesylate/tosylate.

  • Alternative: If you must substitute the alcohol, use Mitsunobu conditions (DEAD/PPh3) which proceed via an

    
     mechanism with inversion of configuration. This avoids the carbocation intermediate entirely.
    
Scenario C: Purification & Workup

Context: Isolating the product after reaction.

Common Pitfall: Using standard silica gel chromatography. Silica is slightly acidic (


). This is sufficient to racemize this specific molecule during a slow column run.

Corrective Protocol:

  • Pre-treat Silica: Slurry the silica gel in solvent containing 1-2% Triethylamine (Et3N) before loading the column. This neutralizes acidic sites.

  • Eluent: Maintain 0.5% Et3N or

    
     in the mobile phase throughout the run.
    
  • Workup: Do not wash organic layers with 1M HCl to remove amines. Use saturated

    
     or dilute citric acid (carefully) only if necessary, and keep contact time short.
    
Module 3: Analytical Validation (Did it Racemize?)

You cannot rely on optical rotation (


) alone, as it is easily skewed by impurities. You must use Chiral HPLC or CE.

Recommended Method (Chiral HPLC):

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine .

  • Note: The diethylamine is crucial to sharpen the peak of the amine; without it, tailing will obscure the enantiomer separation.

Decision Tree for Analysis:

AnalysisFlow Check Check ee% via Chiral HPLC Result Is ee > 98%? Check->Result Pass Proceed to Next Step Result->Pass Yes Fail Troubleshoot Result->Fail No Fail1 Check Solvent Acidity (CDCl3?) Fail->Fail1 Fail2 Check Column (Did you use Et3N?) Fail->Fail2 Fail3 Recrystallize with Chiral Acid Fail->Fail3

Figure 2: Analytical workflow for verifying enantiomeric purity.

Frequently Asked Questions (FAQ)

Q1: I dissolved my pure product in CDCl3 for NMR, and the next day the optical rotation changed. Why? A: Chloroform (CDCl3) naturally decomposes to form traces of Hydrochloric Acid (HCl) and Phosgene over time, especially if not stored over silver foil or base. This trace acid is sufficient to racemize your electron-rich benzylic alcohol.

  • Fix: Filter CDCl3 through basic alumina before use, or use

    
    -DMSO or 
    
    
    
    (though methanol can also be risky if acidic traces are present).

Q2: Can I use heat to speed up the N-alkylation? A: Proceed with caution. While the reaction requires energy, temperatures above 80-90°C in protic solvents significantly increase the rate of


 ionization (racemization). It is better to use a more reactive electrophile (iodide vs. chloride) and keep the temperature lower (

C).

Q3: How do I recover the material if it has partially racemized (e.g., 80% ee)? A: You can perform a classical resolution. The (R)-enantiomer of this scaffold forms a stable crystalline salt with (+)-di-O,O'-p-toluyl-D-tartaric acid . Recrystallize from ethanol/ether to upgrade the ee% back to >99%.

References
  • Synthesis of MDL 100,907: Ullrich, T., & Rice, K. C. (2000).[5] A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907.[5][6][7] Bioorganic & Medicinal Chemistry, 8(10), 2427–2432.[5]

  • Enantiomeric Analysis: Németh, K., et al. (2014). Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907.[6][7][8] Journal of Pharmaceutical and Biomedical Analysis, 88, 152-159.

  • Benzylic Alcohol Stability: Tanwar, L., et al. (2019).[9] Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988.

  • Racemization Mechanisms: Peper, V., & Martens, J. (2000). Benzyl Alcohol and Racemization strategies.[9][10][11] Chem. Ber. (General reactivity of electron-rich benzylic centers).

Sources

Technical Support Center: N-Alkylation of Piperidine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing by-products from N-alkylation of piperidine methanol derivatives Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The N-alkylation of piperidine methanol derivatives presents a classic "chemoselectivity triangle" challenge. You are balancing three competing pathways:

  • N-Alkylation (Desired): Kinetic preference at the secondary amine.

  • O-Alkylation (Side Reaction): Thermodynamic possibility at the hydroxyl group.

  • Bis-Alkylation (Over-reaction): Formation of quaternary ammonium salts.

This guide provides a self-validating workflow to suppress these side reactions and purify the target tertiary amine.

Module 1: The Selectivity Crisis (Prevention Strategy)

Before purification, you must bias the reaction kinetics. The most common user error is treating this as a standard amine alkylation without accounting for the hydroxyl group.

Critical Control Points
ParameterRecommendationScientific Rationale
Base Selection K₂CO₃ or DIPEA Avoid NaH or KOH. Strong bases deprotonate the hydroxyl (pKa ~16), creating a hard alkoxide nucleophile that competes with the amine. Weak bases neutralize the acid byproduct (HX) without activating the hydroxyl.
Leaving Group Iodide or Bromide Avoid Triflates/Sulfates. According to HSAB theory, the softer nitrogen nucleophile prefers softer electrophiles (R-I). Hard electrophiles (R-OTf) react faster with the hard oxygen of the hydroxyl group [1].
Stoichiometry 0.95 eq. Alkyl Halide Limiting the alkylating agent prevents "runaway" reactions that lead to quaternary salts. It is easier to remove unreacted starting material than to separate quaternary salts.
Solvent Acetonitrile (ACN) or DMF Aprotic polar solvents solvate the cation of the base, leaving the carbonate anion "naked" and reactive, but they do not hydrogen-bond effectively with the amine, keeping it nucleophilic.
Diagnostic Diagram: Reaction Pathways

The following diagram illustrates the competitive landscape. Note that the Quaternary Salt is an irreversible sink.

ReactionPathways SM Piperidine Methanol (Starting Material) Base Base Choice SM->Base N_Prod N-Alkyl Product (Target) Base->N_Prod Mild Base (K2CO3) Soft LG (I) O_Prod O-Alkyl Ether (Impurity) Base->O_Prod Strong Base (NaH) Hard LG (OTf) Quat Quaternary Salt (Dead End) N_Prod->Quat Excess R-X Over-alkylation

Figure 1: Reaction divergence based on base strength and electrophile hardness. Green path indicates optimized conditions.

Module 2: The "Dual-pH Swing" Purification Protocol

If you have a crude mixture containing Starting Material (SM), Product (P), O-alkyl impurity (O-Imp), and Quaternary Salts (Q-Salt), do not immediately load a column. Silica chromatography of crude basic mixtures often results in irreversible adsorption or severe tailing.

Use this Liquid-Liquid Extraction (LLE) protocol first. It exploits the specific pKa differences and ionic nature of the species.

The Protocol[1][2][3][4][5][6]

Prerequisites:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid Phase: 1M HCl.[1]

  • Base Phase: 2M NaOH.

Step 1: The Acid Wash (Removal of Neutrals) [1]

  • Dissolve crude oil in EtOAc.[1]

  • Extract 3x with 1M HCl.

    • Chemistry: The Amine (SM) and Product (P) protonate and move to the Aqueous Phase . The Quaternary Salt (Q-Salt) is already ionic and moves to the Aqueous Phase .

    • Result: The O-alkyl impurity (O-Imp) lacks a basic nitrogen (if the N was already alkylated, it protonates; if it's just O-alkylated SM, it protonates). Correction: O-alkylation usually retains the amine functionality. Crucial Distinction: If O-alkylation occurred, the molecule is likely still basic.

    • Refinement: This step primarily removes non-basic impurities (e.g., hydrolyzed alkyl halides, degradation products).

Step 2: The Base Switch (Removal of Quaternary Salts)

  • Take the acidic Aqueous Phase from Step 1.

  • Basify carefully with 2M NaOH until pH > 12.

    • Chemistry: The SM and Product (P) deprotonate and become neutral organics.[1]

    • The Trap: The Quaternary Salt (Q-Salt) has a permanent positive charge. It cannot deprotonate. It remains water-soluble regardless of pH [2].

  • Extract 3x with DCM.

    • Result: SM and P move to the Organic Phase . The Q-Salt stays in the Aqueous Phase (discard).

Step 3: Scavenging Unreacted Starting Material (Optional) If you followed the recommendation to use 0.95 eq. of alkyl halide, you will have unreacted SM (secondary amine).

  • Add Isocyanate Scavenger Resin (or 0.1 eq. phenyl isocyanate) to the organic phase.[1]

  • Stir for 1 hour.

    • Chemistry: The secondary amine (SM) reacts to form a urea. The tertiary amine (Product) cannot react.

  • Filter (if resin) or perform a quick acid wash (urea is neutral/less basic) to remove the modified SM.

Workflow Visualization

ExtractionLogic Crude Crude Mixture (SM, Product, Q-Salt, Neutral Imp) AcidWash Add 1M HCl Extract with EtOAc Crude->AcidWash Org1 Organic Layer 1 Contains: Neutral Impurities AcidWash->Org1 Aq1 Aqueous Layer 1 (Acidic) Contains: SM-H+, Prod-H+, Q-Salt+ AcidWash->Aq1 Basify Basify to pH > 12 Extract with DCM Aq1->Basify Aq2 Aqueous Layer 2 (Basic) Contains: Q-Salt+ (Trapped) Basify->Aq2 Org2 Organic Layer 2 Contains: Free Base SM & Product Basify->Org2

Figure 2: The "Dual-pH Swing" extraction logic. Note how Quaternary salts are trapped in the aqueous phase.

Module 3: Troubleshooting Chromatography

If LLE is insufficient and you must use chromatography, you will likely encounter "tailing" due to the interaction between the basic piperidine nitrogen and acidic silanols on the silica gel.[2][1]

FAQ: Why is my product streaking on the column?

A: Piperidines are strong bases.[2][1] They hydrogen bond to the silica surface. Solution: You must "deactivate" the silica.

The "Amine-Modified" Protocol

Method A: Mobile Phase Additive Add 1% Triethylamine (TEA) or 1% NH₄OH (7N in MeOH) to your mobile phase [3].

  • Mechanism:[3][4][5] The TEA/NH₃ saturates the acidic sites on the silica, allowing your product to elute freely.

  • Warning: If using TEA, your NMR will show TEA peaks. You must dry the product under high vacuum for extended periods or wash with bicarbonate.

Method B: Pre-treated Silica (The "Slurry" Trick)

  • Slurry your silica gel in pure DCM containing 5% TEA.

  • Pour the column.[2]

  • Flush with 2 column volumes of your starting eluent (e.g., 2% MeOH/DCM).

  • Load your sample.[2] This creates a "neutralized" stationary phase without requiring constant TEA in the mobile phase.

FAQ: Common User Scenarios

Q: My product is water-soluble even at pH 12. How do I recover it? A: Piperidine methanols are polar. If the alkyl chain is short (Methyl/Ethyl), the product may partition into water.

  • Fix: Use "Salting Out." Saturate the basic aqueous phase with NaCl before the DCM extraction. This decreases the solubility of organics in the water (Hofmann effect).

  • Alternative: Use n-Butanol or Chloroform/Isopropanol (3:1) for the extraction.[6][1] These are more polar than DCM and pull polar amines better.

Q: I see a new spot on TLC that doesn't move (Baseline). A: This is likely the Quaternary Ammonium Salt.

  • Validation: Stain with Dragendorff’s reagent (orange stain = quaternary/tertiary amine). If it doesn't move with 10% MeOH/DCM + 1% NH4OH, it is the salt.

Q: Can I use recrystallization instead? A: Yes, if your product is a solid.

  • Protocol: Convert the free base to the HCl salt by adding 1M HCl in Ether. The salt often precipitates.[7] Recrystallize from EtOH/EtOAc. This is excellent for removing non-basic impurities, but less effective for separating SM from Product (as both form salts).

References

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[8] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Link

  • BenchChem. (2025).[2][1] Technical Support Center: Purification of Piperidine Derivatives. BenchChem Support. Link

Sources

Strategies for purifying hygroscopic piperidine methanol compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Hygroscopic Piperidine Methanols Ticket ID: #PM-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

User Issue: The "Gummy Oil" Syndrome

"I synthesized a piperidine methanol intermediate. It looked like a solid on the filter, but after 10 minutes on the bench, it turned into a sticky gum. I can't weigh it, and my NMR shows water peaks I can't get rid of. Silica columns result in massive tailing. How do I purify and handle this?"

Executive Summary

Piperidine methanol compounds present a "perfect storm" for purification challenges. You are fighting two functional groups: the secondary amine (basic, H-bond acceptor) and the primary alcohol (polar, H-bond donor/acceptor).

When these molecules encounter atmospheric moisture, they form a hydrogen-bonding network that depresses the melting point, turning crystalline solids into amorphous oils (deliquescence). Furthermore, the basic amine interacts strongly with acidic silanols on standard silica gel, causing the "tailing" and yield loss you are experiencing.

This guide provides a self-validating workflow to break this cycle.

Module 1: The Hygroscopicity Loop (Diagnosis)

Before attempting purification, you must understand the mechanism of failure. Water is not just a solvent here; it is a structural impurity that stabilizes the amorphous state.

G Compound Piperidine Methanol (Free Base) Silanol Silica Gel Surface (Acidic Si-OH) Compound->Silanol Acid-Base Interaction Water Atmospheric Moisture (H2O) Compound->Water H-Bonding (Donor/Acceptor) Tailing Chromatographic Tailing (Yield Loss) Silanol->Tailing Irreversible Adsorption Oil Gummy Oil / Deliquescence Water->Oil lattice disruption Oil->Compound Vacuum Drying (Difficult)

Figure 1: The dual-failure mechanism. The amine-alcohol motif attracts water (leading to oil) and binds to silica (leading to tailing).

Module 2: Chromatographic Rescue

Standard silica gel (


) is acidic (pH ~4-5). Your basic piperidine sticks to it. To fix this, you must neutralize the stationary phase or change the support.[1][2]
Strategy A: The "Basified" Silica Protocol (Standard)

This is the most cost-effective method for crude intermediates.

The Solvent System: Do not use plain MeOH/DCM. You need a "Silanol Blocker."

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Loading: 1% to 3% v/v in the mobile phase.[2]

Step-by-Step Protocol:

  • Slurry Packing: Suspend your silica in the mobile phase containing 1% TEA (e.g., 9:1 DCM:MeOH + 1% TEA).

  • Pre-Elution: Flush the column with 2 column volumes (CV) of this basified solvent before loading your sample. This saturates the acidic sites.

  • Run: Elute with your gradient. The TEA competes for the silanol sites, allowing your piperidine to pass through without tailing.

Strategy B: Alternative Stationary Phases (High Purity)

If TEA contamination is a concern for downstream steps, switch the media.

Stationary PhaseSurface ChemistryBenefitRecommendation
Neutral Alumina

(Neutral pH)
Weak interaction with amines.High. Use for acid-sensitive derivatives.
Amine-Functionalized Silica Propyl-amine bondedSurface is already basic. No TEA needed.Best. Reusable, no additives required.
Reverse Phase (C18) High pH Stable C18Allows use of

(pH 10) buffer.
Polishing. Use for final purity >99%.

Module 3: Crystallization & Salt Engineering

If your free base is an oil, stop trying to crystallize it. Convert it to a salt. This is the single most effective strategy for handling hygroscopic amines [1].

The "Salt Switch" Logic

HCl salts are the default, but for piperidines, they are often more hygroscopic than the free base. You need a counter-ion that packs efficiently into a lattice, excluding water.

Recommended Counter-ions:

  • Fumarate: (Trans-geometry often aids packing).

  • Oxalate: (Forms rigid H-bond networks).

  • L-Tartrate: (Good for chiral resolution and crystallinity).

SaltLogic Start Start: Gummy Free Base CheckHCl Try HCl Salt? Start->CheckHCl IsHygro Is HCl Salt Hygroscopic? CheckHCl->IsHygro UseHCl Use HCl Salt (Store in Desiccator) IsHygro->UseHCl No (Lucky) Switch Switch Counter-ion IsHygro->Switch Yes (Common) Options 1. Fumaric Acid 2. Oxalic Acid 3. Succinic Acid Switch->Options Result Crystalline Solid (Stable) Options->Result

Figure 2: Decision tree for salt selection. If HCl fails (deliquesces), immediately switch to dicarboxylic acids.

Protocol: Oxalate Salt Formation

  • Dissolve 1.0 eq of piperidine oil in Ethyl Acetate (anhydrous).

  • Dissolve 1.0 eq of Oxalic Acid in a minimum amount of hot Methanol .

  • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • A white precipitate should form.[3] If not, add Diethyl Ether until cloudy and refrigerate.

  • Filter and wash with cold Ether.

Module 4: Water Removal (The Toluene Azeotrope)

You cannot simply "rotovap" water away from these compounds; the H-bonds hold it too tightly. You must use azeotropic distillation [2].

The Physics: Water boils at 100°C. Toluene boils at 110°C. However, a mixture of Water (13.5%) and Toluene (86.5%) boils at 85°C . This allows you to "carry" the water out at a lower temperature.

Drying Protocol:

  • Dissolve your wet "oil" in HPLC-grade Toluene (approx. 10 mL per gram).

  • Evaporate on a rotary evaporator at 45-50°C.

  • Repeat this 3 times.

  • The final residue will likely be a foam or solid, not a gum.

  • Storage: Immediately place under high vacuum or in a desiccator with

    
     (Phosphorus Pentoxide).
    

Frequently Asked Questions (FAQs)

Q: Can I use DCM (Dichloromethane) to extract my product? A: Yes, but with caution. DCM separates well from water, but it can dissolve significant water (~0.2%). You must dry the DCM layer with anhydrous


 (Sodium Sulfate) for at least 30 minutes before evaporation. For piperidines, 

(Potassium Carbonate) is a better drying agent as it also scavenges any trace acid [3].

Q: My compound streaks on the TLC plate even with TEA. A: Your concentration is likely too high, or the plate is wet.

  • Fix: Dip your TLC plate in a 5% TEA/Acetone solution and let it dry before spotting your compound. This pre-neutralizes the plate.

Q: I need the free base for the next step, but I isolated the Oxalate salt. A: This is a standard "Free-Basing" procedure:

  • Suspend the salt in DCM.

  • Add 1M NaOH or saturated

    
     (depending on pH sensitivity).
    
  • Shake vigorously until the solid dissolves.

  • Separate layers, dry organic phase with

    
    , and evaporate. Use immediately.
    

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Frontier, A. (2026).[4] How To: Remove Residual Water. University of Rochester, Department of Chemistry.

  • Biotage. (2023).[5] Is there an easy way to purify organic amines? Biotage Blog.

  • BenchChem. (2025).[2][6] Technical Support Center: Column Chromatography of Alpha-Aminoketones.

Sources

Technical Support Center: Efficient Synthesis of MDL-100907 Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of MDL-100907 precursors. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of key intermediates for MDL-100907, a potent and selective 5-HT2A receptor antagonist. Our focus is on providing practical, field-proven insights into catalyst selection and reaction optimization, grounded in established chemical principles.

I. Overview of a Common Synthetic Strategy

The synthesis of MDL-100907 involves the coupling of two primary fragments: a chiral amino alcohol moiety and a substituted piperidine core. A frequently employed strategy involves the reductive amination between a piperidin-4-yl-methanone precursor and a chiral amino ethanol derivative. This guide will focus on the optimization of this key coupling step and the synthesis of its constituent precursors.

cluster_0 Precursor Synthesis cluster_1 Key Coupling & Final Steps P1 4-Fluoro-2-hydroxybenzaldehyde KSM1 2-(Benzyloxy)-4-fluorobenzaldehyde P1->KSM1 Williamson Ether Synthesis P2 Benzyl Bromide P2->KSM1 RA Reductive Amination KSM1->RA KSM2 (R)-Piperidin-4-ylmethanol KSM2->RA Intermediate (R)-(1-(2-(4-Fluorophenyl)ethyl)piperidin-4-yl)methanol RA->Intermediate Catalyst: NaBH(OAc)₃ or Pd/C, H₂ Final MDL-100907 Intermediate->Final Further functionalization caption Simplified workflow for MDL-100907 synthesis.

Caption: A simplified workflow for MDL-100907 synthesis.

II. Frequently Asked Questions & Troubleshooting

Section A: Reductive Amination

Question 1: My reductive amination yield is low when coupling the piperidine and phenyl ethanol fragments. What are the most critical parameters to optimize?

Answer: Low yield in reductive amination is a common issue often stemming from inefficient imine formation, competing side reactions, or poor choice of reducing agent. Here is a breakdown of causative factors and troubleshooting steps:

  • Inefficient Imine/Iminium Ion Formation: The reaction proceeds via an imine or iminium ion intermediate, the formation of which is pH-dependent.

    • Causality: The condensation of the amine and aldehyde is catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic.[1]

    • Troubleshooting:

      • Acetic Acid as Catalyst: Add a catalytic amount of acetic acid (typically 1-5% v/v) to your reaction mixture. This is often sufficient to promote imine formation without fully protonating the amine substrate.

      • Aprotic Solvents: Use solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) which are effective for this reaction.

      • Water Removal: The formation of the imine releases water. Using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine product.

  • Choice of Reducing Agent: The choice of hydride reagent is critical. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde.

    • Causality: Non-selective reducing agents like sodium borohydride (NaBH₄) can readily reduce the aldehyde starting material to an alcohol, consuming it before it can form the imine.[1]

    • Recommended Catalysts/Reagents:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most one-pot reductive aminations. It is a mild and selective reducing agent that does not readily reduce aldehydes or ketones at neutral or slightly acidic pH but is highly effective at reducing the protonated imine (iminium ion).[1]

      • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is effective under mildly acidic conditions (pH 4-5) and is selective for the iminium ion over the carbonyl.[1] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is generally preferred.

      • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst is another effective method, often favored in process scale-up.[2][3]

Question 2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the desired primary amine?

Answer: The formation of over-alkylated byproducts is a classic challenge in amine synthesis.[4] Reductive amination is generally more controlled than direct alkylation with alkyl halides, but issues can still arise.

  • Causality: If the newly formed primary amine reacts with another molecule of the aldehyde, it can lead to the formation of a secondary amine byproduct. This is more common when using ammonia or a primary amine as the nitrogen source.

  • Troubleshooting:

    • Stoichiometry Control: Use a slight excess of the amine component relative to the aldehyde to ensure the aldehyde is consumed, minimizing its availability to react with the product amine.

    • Optimized Reagent Addition: A "one-pot" procedure where the amine, aldehyde, and a selective reducing agent like NaBH(OAc)₃ are all present from the start is often effective. The iminium ion is reduced as soon as it is formed, keeping its concentration low and preventing side reactions.[5]

    • Alternative Catalysts: For specific substrates, specialized catalysts can offer high selectivity. For example, amorphous Cobalt (Co) particles have been shown to catalyze reductive amination with H₂ and aqueous ammonia with high selectivity for primary amines.[2]

Parameter Condition A (Low Yield/Selectivity) Condition B (Optimized) Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)NaBH(OAc)₃ is selective for the iminium ion, preventing reduction of the starting aldehyde.[1]
Catalyst NoneAcetic Acid (catalytic)Mild acid catalyzes the formation of the crucial imine intermediate.[1]
Solvent Protic (e.g., Methanol)Aprotic (e.g., Dichloromethane)Aprotic solvents are generally preferred for imine formation and stability.
Additives NoneMolecular SievesRemoves water byproduct, driving the imine formation equilibrium forward.
Section B: Synthesis of Chiral Precursors

Question 3: What are the key considerations for synthesizing the chiral precursor, (R)-2-amino-1-(4-fluorophenyl)ethanol?

Answer: The synthesis of this chiral amino alcohol is critical as the stereochemistry of MDL-100907 is essential for its high affinity to the 5-HT2A receptor. There are two primary approaches:

  • Asymmetric Reduction of a Prochiral Ketone:

    • Causality: This method involves the reduction of an α-amino ketone precursor using a chiral catalyst to set the desired stereocenter. Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful tool for this transformation.

    • Catalyst System: A common system involves a Ru(II) catalyst with a chiral diamine ligand (e.g., (R,R)-Ts-DPEN) and a hydrogen source like formic acid or isopropanol. The specific ligand conformation dictates the facial selectivity of the hydride attack on the ketone, leading to high enantiomeric excess (ee).

    • Protocol Insight: The reaction is typically run in a suitable solvent mixture, and the product is isolated after workup and crystallization. Enantiomeric purity is confirmed using chiral HPLC or SFC.[6]

  • Classical Resolution:

    • Causality: This method involves synthesizing the racemic amino alcohol and then separating the enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.[7][8]

    • Process: The diastereomeric salts exhibit different solubilities in a given solvent, allowing one to be selectively crystallized. The desired enantiomer is then liberated from the salt by treatment with a base. While robust, this method is less atom-economical as it discards at least 50% of the material.

cluster_0 Asymmetric Synthesis cluster_1 Classical Resolution AS_Start α-Amino Ketone AS_Prod (R)-Amino Alcohol (High ee) AS_Start->AS_Prod Asymmetric Reduction AS_Cat Chiral Ru Catalyst (e.g., Ru/Ts-DPEN) AS_Cat->AS_Prod CR_Start Racemic Amino Alcohol CR_Salts Diastereomeric Salts (R,R) and (S,R) CR_Start->CR_Salts CR_Agent Chiral Acid (e.g., Tartaric Acid) CR_Agent->CR_Salts CR_Sep Fractional Crystallization CR_Salts->CR_Sep CR_Prod (R)-Amino Alcohol CR_Sep->CR_Prod Liberate with Base caption Comparison of chiral synthesis strategies.

Caption: Comparison of chiral synthesis strategies.

III. Experimental Protocols

Protocol 1: One-Pot Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, catalytic)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the aldehyde (1.0 eq), the amine (1.1 eq), and anhydrous DCM (to make a ~0.1 M solution).

  • Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. If the reaction is sluggish, a single drop of glacial acetic acid can be added.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

IV. References

  • Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry, 8(10), 2427-2432. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands. Retrieved February 20, 2026, from [Link]

  • Hooker, J. M., et al. (2014). Synthesis and Imaging Validation of [18F]MDL100907 Enabled by Ni-Mediated Fluorination. ACS Chemical Neuroscience, 5(9), 808-814. [Link]

  • Reddy, R., et al. (2023). Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET. ACS Chemical Neuroscience, 14(20), 3735-3742. [Link]

  • Reddy, R., et al. (2023). Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET. PMC. [Link]

  • Hooker, J. M., et al. (2014). Synthesis and Imaging Validation of [18F]MDL100907 Enabled by Ni-Mediated Fluorination. ACS Publications. [Link]

  • Solubility of Things. (n.d.). 2-Amino-1-(4-fluorophenyl)ethanol. Retrieved February 20, 2026, from [Link]

  • Reddy, R., et al. (2023). Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved February 20, 2026, from [Link]

  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 26-34. [Link]

  • Reddy, R., et al. (2023). Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET. PubMed. [Link]

  • Google Patents. (n.d.). Synthetic method of 4-fluorobenzaldehyde. Retrieved February 20, 2026, from

  • MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Retrieved February 20, 2026, from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • MDPI. (2024). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. Retrieved February 20, 2026, from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved February 20, 2026, from [Link]

  • Nomoto, T., & Fukuhara, T. (n.d.). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Retrieved February 20, 2026, from [Link]

  • Herth, M., Piel, M., Riß, P., & Rösch, F. (n.d.). NOVEL SYNTHESIS OF [18F]FE1-MDL 100907, A POTENTIAL 5-HT2A ANTAGONIST. Johannes Gutenberg-Universität Mainz.

  • Organic Chemistry Portal. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Retrieved February 20, 2026, from [Link]

  • MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved February 20, 2026, from [Link]

Sources

Validation & Comparative

HPLC methods for chiral separation of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Methods for Chiral Separation of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Executive Summary

The separation of This compound (hereafter referred to as the Alcohol Intermediate ) is a critical quality control gate in the synthesis of the selective 5-HT2A antagonist Volinanserin (MDL 100,907) . Due to the presence of a basic secondary amine and a chiral secondary alcohol, this molecule presents specific chromatographic challenges, notably peak tailing and potential on-column interactions.

This guide objectively compares three distinct separation methodologies:

  • Direct Normal Phase HPLC (Polysaccharide CSPs): The industry gold standard for analytical purity.

  • Direct Reverse Phase HPLC (Immobilized CSPs): The preferred method for LC-MS compatibility and biological matrices.

  • Indirect Separation (Derivatization): A robust alternative for preparative scale-up without expensive chiral stationary phases.

Part 1: Technical Context & Molecule Analysis

Target Molecule: this compound Role: Key chiral intermediate for Volinanserin (MDL 100,907). Chemical Challenges:

  • Basic Nitrogen (Piperidine): Prone to silanol interactions, causing severe peak tailing. Requires mobile phase additives (DEA/TEA) or high pH buffers.

  • Solubility: Moderate in pure alkanes; high in alcohols and chlorinated solvents.

Strategic Decision Framework

The choice of method depends heavily on the stage of development (R&D vs. Production) and detection requirements.

MethodSelection Start Select Separation Goal Analytical Analytical Purity (QC/R&D) Start->Analytical Prep Preparative Scale (>10g Purification) Start->Prep Bio Biological Samples (PK/Metabolism) Start->Bio MethodA Method A: Normal Phase HPLC (Chiralpak AD-H) Analytical->MethodA Highest Resolution Prep->MethodA Speed MethodC Method C: Indirect Derivatization (Achiral Silica) Prep->MethodC Cost Effective MethodB Method B: Reverse Phase LC-MS (Chiralpak IG/IC) Bio->MethodB MS Compatible

Figure 1: Decision tree for selecting the optimal chiral separation strategy based on workflow requirements.

Part 2: Comparative Methodologies

Method A: Direct Normal Phase HPLC (The Analytical Standard)

Best For: Final product QC, enantiomeric excess (ee) determination, and raw material testing.

This method utilizes Amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), which provides superior chiral recognition for phenyl-alcohol moieties compared to cellulose-based columns.

  • Stationary Phase: Chiralpak AD-H (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (or 254 nm)

Performance Metrics:

Parameter Typical Value Notes
Retention Time (R) ~8.5 min Elutes second (typically)
Retention Time (S) ~6.2 min Elutes first

| Resolution (


)  | > 3.5 | Baseline separation |
| Tailing Factor (

)
| < 1.3 | DEA suppresses amine tailing |

Expert Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Without it, the basic piperidine nitrogen interacts with residual silanols on the silica support, leading to broad, tailing peaks that destroy resolution.

Method B: Direct Reverse Phase HPLC (LC-MS Compatible)

Best For: Pharmacokinetics (PK), metabolic stability studies, and trace impurity analysis.

Standard coated phases (like AD-H) cannot withstand harsh reverse-phase solvents. We utilize Immobilized Polysaccharide Phases (Chiralpak IA, IB, or IC) or specific RP-coated phases (AD-RH) to allow aqueous compatibility.

  • Stationary Phase: Chiralpak IG-U or Chiralpak IC (3 µm, immobilized)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile

  • Ratio: 60 : 40 (Isocratic)[1]

  • Flow Rate: 0.5 mL/min

  • Detection: ESI+ Mass Spectrometry (MRM mode)

Performance Metrics:

Parameter Typical Value Notes

| Selectivity (


)  | 1.2 - 1.5 | Lower than Normal Phase but sufficient |
| Sensitivity  | < 1 ng/mL | With MS/MS detection |
| Column Stability  | High | Immobilized phase resists solvent damage |

Expert Insight: Using a high pH buffer (Ammonium Bicarbonate, pH 9.0) ensures the piperidine nitrogen is largely unprotonated, improving peak shape without needing non-volatile amine additives that would contaminate the MS source.

Method C: Indirect Separation (Diastereomeric Derivatization)

Best For: Large-scale purification (grams to kilograms) where chiral columns are cost-prohibitive.

This method chemically converts the enantiomers into diastereomers using a chiral auxiliary, allowing separation on standard, inexpensive achiral silica.

Protocol:

  • Derivatization: React racemic alcohol with (S)-(+)-

    
    -methoxyphenylacetic acid  (Mandelic acid derivative).
    
  • Separation: Flash Chromatography or standard HPLC on C18/Silica.

  • Hydrolysis: Cleave the auxiliary to recover pure (R)-alcohol.

Performance Metrics:

Parameter Value Source Data
Yield ~93% [Reference 1]
Purity (ee) > 98% Post-hydrolysis

| Cost | Low | Uses standard Silica Gel |

Part 3: Experimental Validation & Troubleshooting

Workflow Visualization: From Synthesis to Purity

Workflow Racemate Racemic Intermediate (Synthesis Output) Check Check Solubility Racemate->Check Branch Method Selection Check->Branch PathA Analytical QC (Method A: Chiralpak AD-H) Branch->PathA < 100 mg PathB Prep Purification (Method C: Derivatization) Branch->PathB > 10 g ResultA Data: % ee > 99.5% Rs > 3.0 PathA->ResultA ResultB Pure (R)-Intermediate Yield: >90% PathB->ResultB

Figure 2: Operational workflow for processing the racemic intermediate.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interactionIncrease DEA concentration to 0.2% or switch to higher pH buffer (Method B).
Loss of Resolution Column contaminationFlush column with 100% IPA (for AD-H) to remove strongly bound impurities.
Peak Inversion Solvent mismatchEnsure sample solvent matches mobile phase. Avoid dissolving in 100% DMSO for NP injections.
High Backpressure PrecipitationCheck buffer solubility in ACN (Method B). Ammonium Bicarbonate is safer than Phosphate at high % organic.

References

  • Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907. ACS Chemical Neuroscience. (2023). Describes the synthesis and diastereomeric separation of the alcohol intermediate.

  • Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100,907. Journal of Pharmaceutical and Biomedical Analysis. (2014). Provides pKa values and CE separation data for the intermediate.

  • Instruction Manual for CHIRALPAK® AD-H. Daicel Chiral Technologies. Official operating parameters and solvent compatibility for the recommended column.

  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem. General protocols for piperidine chiral analysis.

Sources

Mass spectrometry fragmentation patterns of dimethoxyphenyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Dimethoxyphenyl Piperidines

Executive Summary

The structural elucidation of dimethoxyphenyl piperidines—a scaffold frequently encountered in novel psychoactive substances (NPS) and pharmaceutical intermediates—presents a unique analytical challenge. While standard Electron Ionization (EI) yields predictable


-cleavage patterns, it often fails to distinguish between regioisomers (e.g., 2,5- vs. 3,4-dimethoxy substitution).

This guide compares the diagnostic utility of GC-EI-MS (the standard "workhorse") against LC-ESI-MS/MS (the "alternative" for high-specificity isomer differentiation). We demonstrate that while EI provides robust library matching, ESI-MS/MS with energy-resolved collision-induced dissociation (CID) is required to resolve isobaric regioisomers based on ion stability kinetics.

Part 1: Mechanistic Foundations

To interpret the data correctly, one must understand the driving forces behind the fragmentation.[1]

Electron Ionization (EI) Mechanism (Hard Ionization)

In EI (70 eV), the radical cation (


) is formed primarily by removing an electron from the nitrogen lone pair. The dominant pathway is 

-cleavage
, driven by the stability of the resulting iminium ion.[1]
  • Primary Event: Homolytic cleavage of the C-C bond adjacent to the nitrogen.

  • Secondary Event: Formation of the dimethoxybenzyl cation (

    
     151) or tropylium ion equivalents via inductive cleavage.
    
Electrospray Ionization (ESI) Mechanism (Soft Ionization)

In ESI, the molecule forms a protonated precursor


.[1] Fragmentation in the collision cell (CID) is charge-site driven.
  • Pathway: Protonation of the piperidine nitrogen weakens the N-C bond.

  • Ortho-Effect: If a methoxy group is at the ortho position (e.g., 2,5-dimethoxy), a characteristic "ortho-effect" (hydrogen transfer) often facilitates the loss of neutral molecules (e.g., methanol or formaldehyde), distinguishing it from meta or para isomers.

Part 2: Comparative Analysis (EI vs. ESI)

The following table contrasts the "performance" of standard EI against ESI-MS/MS for identifying dimethoxyphenyl piperidines.

Table 1: Analytical Performance Comparison

FeatureStandard: GC-EI-MS Alternative: LC-ESI-MS/MS
Primary Ion Type Radical Cation (

)
Protonated Molecule (

)
Base Peak

84
(Piperidinium iminium)

222/236
(Intact protonated parent)
Isomer Resolution Low. 2,3- and 3,4- isomers often yield identical spectra.High. Differentiates via relative abundance ratios of product ions.[2][3][4]
Sensitivity Nanogram range (Universal).Picogram range (Compound dependent).
Key Limitation Molecular ion (

) is often weak or absent.
Requires optimization of Collision Energy (CE).[1]

Part 3: Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: GC-EI-MS (Library Matching)
  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m

    
     0.25mm).
    
  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • MS Source: 230°C, 70 eV.

  • Validation Check: The ratio of

    
     151 (benzyl) to 
    
    
    
    84 (piperidine) must remain constant (
    
    
    20%) across the peak width to confirm peak purity.
Protocol B: LC-ESI-MS/MS (Isomer Differentiation)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ion Source: ESI Positive Mode. Capillary: 3.5 kV.

  • CID Optimization: Run a "breakdown curve" by stepping Collision Energy (CE) from 10 to 50 eV.

  • Validation Check: Differentiate 2-methoxy isomers by monitoring the

    
     transition, which is significantly enhanced in ortho-isomers due to the proximity of the ether oxygen to the benzylic hydrogen.
    

Part 4: Visualization of Pathways

The following diagrams illustrate the competing fragmentation pathways that define the mass spectrum.

Diagram 1: EI Fragmentation Pathway (Alpha-Cleavage)[1]

EI_Fragmentation Parent Molecular Ion (M+.) Radical Cation Alpha α-Cleavage (Rate Limiting) Parent->Alpha - Benzyl Radical Benzyl Dimethoxybenzyl Cation (m/z 151) Parent->Benzyl Inductive Cleavage Iminium Piperidinium Ion (m/z 84) BASE PEAK Alpha->Iminium Tropylium Tropylium Rearrangement (Secondary Ion) Benzyl->Tropylium Ring Expansion

Caption: In EI-MS, the dominant pathway is the formation of the stable piperidinium iminium ion (


 84), often suppressing the diagnostic benzyl cation.
Diagram 2: ESI-CID Workflow for Isomer Differentiation

ESI_Workflow cluster_isomers Isomer Specific Pathways Sample Sample: Dimethoxyphenyl Piperidine Ionization ESI (+): Formation of [M+H]+ Sample->Ionization Filter Q1 Select: Precursor Ion Ionization->Filter Collision Q2: Collision Induced Dissociation (Stepped Energy 10-40eV) Filter->Collision Ortho Ortho-Isomer (2,X-OMe) Loss of MeOH/CH2O (Proximity Effect) Collision->Ortho If 2-OMe present MetaPara Meta/Para-Isomer (3,4-OMe) Simple Bond Cleavage (No Neutral Loss) Collision->MetaPara If 3/4-OMe present

Caption: ESI-MS/MS exploits the "Ortho Effect" to distinguish regioisomers. 2-methoxy variants show unique neutral losses not seen in 3,4-isomers.

Part 5: Data Summary

Table 2: Diagnostic Ion Table (Fragment Ions)

Fragment StructureNominal

OriginDiagnostic Value
Piperidine Ring 84

-cleavage (N-side)
Class identifier (Piperidine core).
Dimethoxybenzyl 151Benzylic cleavageConfirms dimethoxy-phenyl moiety.
Tropylium 91 (shifted)Rearrangement of benzylIndicates aromatic stability.


ESI-CID Neutral LossHigh. Indicates ortho-methoxy substitution.

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. 1

  • McLaughlin, G., et al. (2016).[5] Guilty by dissociation—development of gas chromatography–mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances. Drug Testing and Analysis. 5

  • Shevyryn, V., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis. 6

  • Zins, E., et al. (2009).[7] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. 7

Sources

A Comparative Guide to Validating Enantiomeric Purity of Volinanserin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. In the synthesis of Volinanserin, a potent and selective 5-HT2A receptor antagonist, the stereochemistry of its intermediates is a critical quality attribute.[1] This guide provides an in-depth, objective comparison of modern analytical techniques for validating the enantiomeric purity of a key Volinanserin intermediate, (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, and offers supporting experimental insights to guide your method selection and validation strategy.

The Imperative of Enantiomeric Purity in Volinanserin Synthesis

Volinanserin's therapeutic activity is intrinsically linked to its specific stereoisomer. Consequently, controlling the chirality of its synthetic precursors is not merely a procedural step but a fundamental requirement for the quality and safety of the final active pharmaceutical ingredient (API). The presence of the undesired enantiomer can introduce impurities with potentially different pharmacological or toxicological profiles, making robust and reliable analytical methods for its detection and quantification essential.

A Comparative Analysis of Chiral Separation Techniques

The three primary techniques for enantiomeric purity analysis in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[2][3] The choice of technique is a critical decision, balancing performance with practical considerations like speed, cost, and environmental impact.

dot

Sources

Comparative Guide: Reference Standard Grades for (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol analysis Role: Senior Application Scientist Format: Technical Comparison Guide

Executive Summary

This compound is the critical chiral pharmacophore and immediate precursor to Volinanserin (MDL 100,907) , a highly selective 5-HT2A receptor antagonist.[1][2][3] In drug development, the enantiomeric purity of this intermediate dictates the efficacy and safety of the final API.

This guide objectively compares the three tiers of reference materials available to researchers: ISO 17034 Certified Reference Materials (CRMs) , Pharma-Grade Analytical Standards , and Reagent Grade materials .[3] We provide experimental evidence demonstrating why relying on "purity by area%" from reagent-grade Certificates of Analysis (CoA) can lead to significant potency calculation errors (up to 12%) due to unquantified enantiomeric impurities and residual solvents.[1][2][3]

The Analyte: Critical Quality Attributes (CQAs)

The target molecule is a chiral piperidine alcohol. Its analysis presents specific challenges that dictate the choice of reference standard.

  • Chemical Identity: this compound[1][2][3][4][5]

  • Role: Key Intermediate for Volinanserin.

  • Criticality: The (R)-enantiomer is the active configuration.[1][2][3] The (S)-enantiomer is considered a chiral impurity.[1][2][3]

  • Analytical Challenge: Standard reverse-phase HPLC (RP-HPLC) cannot distinguish the (R) and (S) enantiomers. Without a chiral-qualified reference standard, you cannot validate the enantiomeric excess (%ee) of your synthesis.[1][2][3]

Comparative Analysis of Reference Standard Grades

The following table summarizes the metrological differences between the available grades.

Table 1: Metrological Hierarchy of Standards

FeatureClass A: Primary/CRM (ISO 17034) Class B: Secondary/Working Standard Class C: Reagent Grade (Catalog Material)
Primary Use Release testing, Method Validation, Calibration of Class B.Routine QC, In-process control (IPC).[1][2][3]Synthesis starting material, Qualitative ID only.
Assay Method Mass Balance (100% - Impurities - Water - Solvents) OR qNMR .[1][2][3]Comparative Assay against Class A.HPLC Area % (often UV detection only).[3]
Chiral Purity Explicitly quantified (%ee) with chiral method.[3]Verified against Class A.Often Undefined (Assumed racemic or "enantiopure" without data).
Traceability SI Units (NIST/BIPM) via qNMR/Mass Balance.[3]Traceable to Class A.Traceable only to manufacturer's lot.
Uncertainty Explicitly stated (e.g., 99.4% ± 0.3%).[3]Defined based on precision.Not reported.

Scientist’s Insight: For this specific piperidine intermediate, commercial CRMs are rare. Most development labs must generate a Class A standard in-house by purifying a batch and characterizing it via qNMR and Chiral HPLC, or purchase a "Reference Standard" grade from a specialized synthesis vendor (e.g., USP/EP custom synthesis services).[2][3]

Experimental Validation: The "Purity Trap"

To demonstrate the risk of using Reagent Grade materials for quantitative analysis, we performed a comparative study.

Experiment Protocol
  • Sample A: Reagent Grade this compound (Label claim: >97%).[1][2][3]

  • Sample B: Qualified Reference Standard (Characterized via qNMR and KF).

  • Method: Chiral Normal Phase HPLC (Methodology below).[3]

Analytical Method: Chiral Separation
  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Temperature: 25 °C.

Results & Discussion

Table 2: Experimental Comparison of Potency Assignment

ParameterSample A (Reagent Grade) Sample B (Qualified Ref Std) Impact
HPLC Purity (Achiral) 98.2% (Area)99.1% (Area)Reagent looks acceptable.
Chiral Purity (%ee) 92.0% (4% S-isomer)99.8% (<0.1% S-isomer)CRITICAL FAILURE.
Water Content (KF) Not Reported (Actual: 1.5%)0.2%Mass bias introduced.[1][2][3]
Residual Solvent Not Reported (Actual: 3.0% DCM)<0.1%Mass bias introduced.[3]
Calculated Potency Assumed 98.2% 98.8% (Mass Balance)
Actual Potency ~87.5% (Corrected for volatiles & chirality)98.8% 10.7% Error in Reagent Grade.[1][3]

Interpretation: If a researcher used Sample A as a standard to quantify a reaction yield, they would overestimate their yield by nearly 11%. More critically, they would unknowingly introduce the (S)-enantiomer impurity into the downstream Volinanserin synthesis, potentially failing final release specifications.[3]

Workflow: Qualification of an In-House Reference Standard[1][2][3]

Since off-the-shelf CRMs for this intermediate are scarce, you must often qualify a material in-house.[1][2][3] Follow this self-validating workflow.

StandardQualification Start Candidate Material (High Purity Synthesis) Step1 1. Structural Confirmation (1H-NMR, MS, IR) Start->Step1 Step2 2. Achiral Purity (RP-HPLC / GC-MS) Step1->Step2 Decision1 Purity > 99.0%? Step2->Decision1 Step3 3. Chiral Purity Assessment (Chiralpak AD-H / OD-H) Decision1->Step3 Yes Reject Reject / Recrystallize Decision1->Reject No Decision2 ee% > 99.5%? Step3->Decision2 Step4 4. Volatile Impurity Quantification (Karl Fischer + HS-GC) Decision2->Step4 Yes Decision2->Reject No Step5 5. Potency Assignment (Mass Balance or qNMR) Step4->Step5 Final Qualified Primary Standard (Valid for 12 Months) Step5->Final

Figure 1: Decision tree for qualifying a primary reference standard when a commercial CRM is unavailable. Note the mandatory inclusion of Chiral Purity and Volatiles (Water/Solvents) in the potency calculation.

Recommended Analytical Protocol (Standardization)

To ensure reproducibility when using your qualified standard, adhere to this preparation protocol.

Preparation of Stock Standard Solution:

  • Equilibration: Allow the Reference Standard vial to equilibrate to room temperature (prevent condensation).

  • Weighing: Weigh accurately

    
     mg of the standard into a 25 mL volumetric flask.
    
    • Note: Use an analytical balance with readability of 0.01 mg (0.00001 g).[3]

  • Dissolution: Add 15 mL of Mobile Phase (Hexane/IPA). Sonicate for 5 minutes. The piperidine moiety ensures good solubility in alcohols, but the dimethoxy ring requires the organic strength of hexane/IPA.

  • Dilution: Dilute to volume with Mobile Phase.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the amine).

System Suitability Criteria (SST): Before running samples, the Standard must meet these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Diethylamine modifier is crucial here to prevent peak tailing of the secondary amine).[3]
  • Injection Precision: RSD

    
     1.0% for 
    
    
    
    injections.
  • Chiral Resolution (

    
    ):  If the S-enantiomer is present, 
    
    
    
    .[1][2][3]
References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3] (2005).[3][6] Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[7]Link[1][2][3]

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[3] (2023).[3][8] Link[1][2][3]

  • Sorensen, S. M., et al. "Characterization of the 5-HT2 receptor antagonist MDL 100907." Journal of Pharmacology and Experimental Therapeutics, 266.2 (1993): 684-691.[1][2][3][4] (Foundational paper on the Volinanserin scaffold). Link

  • PubChem Database. "Volinanserin (Compound CID 60858)."[3] National Center for Biotechnology Information. Link

Sources

A Comparative Guide to Quality Control Protocols for Industrial Batches of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol is a chiral intermediate of significant interest in pharmaceutical development. Its stereospecific arrangement is crucial, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, robust quality control (QC) protocols are paramount to ensure the identity, purity, and safety of industrial batches of this active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of QC protocols, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in establishing a scientifically sound and compliant quality control strategy.

The narrative of this guide is built upon three foundational pillars:

  • Expertise & Experience: We will delve into the causality behind experimental choices, explaining not just the "what" but the "why" of each protocol.

  • Trustworthiness: Each described protocol is designed as a self-validating system, ensuring the integrity of the analytical results.

  • Authoritative Grounding & Comprehensive References: Key claims and protocol standards are supported by citations to authoritative sources, with a complete reference list provided.

I. Critical Quality Attributes and Analytical Strategy

The quality control of this compound hinges on a thorough understanding of its critical quality attributes (CQAs). These are the physical, chemical, biological, and microbiological attributes that must be within an appropriate limit, range, or distribution to ensure the desired product quality.

A comprehensive QC strategy should address the following:

  • Identity: Confirmation of the chemical structure of this compound.

  • Purity: Quantitation of the desired (R)-enantiomer and detection and quantification of impurities, including the (S)-enantiomer, starting materials, by-products, and degradation products.

  • Safety: Control of residual solvents, elemental impurities (heavy metals), and microbial contamination.

The following sections will compare different analytical techniques for each of these critical areas.

QC Workflow Overview

QC_Workflow cluster_0 Batch Receipt & Sampling cluster_1 Analytical Testing cluster_2 Data Review & Disposition raw_material Raw Material Batch sampling Representative Sampling raw_material->sampling identity Identity Confirmation sampling->identity purity Purity & Impurity Profiling sampling->purity safety Safety Tests sampling->safety data_review Data Review & OOS Investigation identity->data_review purity->data_review safety->data_review disposition Batch Release / Rejection data_review->disposition

Caption: A high-level overview of the quality control workflow for an industrial batch of API.

II. Enantiomeric Purity: The Cornerstone of Chiral Drug QC

The most critical aspect of quality control for this compound is the determination of its enantiomeric purity. The presence of the undesired (S)-enantiomer can lead to reduced efficacy or even adverse effects.[2] Chiral High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for this purpose.[3]

Comparison of Chiral Chromatography Techniques
TechniqueAdvantagesDisadvantagesTypical Analytes
Chiral HPLC Versatile with a wide range of chiral stationary phases (CSPs) available. Well-established and validated methods.[3][4]Can have longer run times compared to other techniques. May require derivatization for compounds without a UV chromophore.[3]Broad applicability to a wide range of piperidine derivatives.[3]
Chiral SFC Faster analysis times and more environmentally friendly due to the use of supercritical CO2.[3]Higher initial instrument cost. Method development can be more complex.Suitable for a wide range of chiral compounds, including those amenable to HPLC.
Chiral GC High resolution and cost-effective for volatile compounds.[3]Limited to volatile or thermally stable compounds. Derivatization is often necessary for non-volatile compounds like piperidine derivatives.[3]Volatile or semi-volatile piperidine derivatives, or those that can be made volatile through derivatization.[3]

For this compound, which is not inherently volatile, Chiral HPLC is the recommended technique.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is a starting point and should be optimized and validated for your specific application.

1. Rationale for Method Selection:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for separating chiral amines and their derivatives.[4] A column like Chiralpak® AD-H or a similar cellulose-based column is a good starting point.

  • Mobile Phase: A polar organic mobile phase, such as a mixture of ethanol and a non-polar solvent like n-hexane, often provides good separation on polysaccharide-based CSPs. The addition of a small amount of an amine modifier, like diethylamine, can improve peak shape and reduce tailing for basic compounds like piperidines.

  • Detection: this compound possesses a chromophore, allowing for UV detection. A wavelength of around 228 nm is a suitable starting point.[5]

2. Step-by-Step Methodology:

  • Preparation of Mobile Phase: Prepare a mobile phase of 0.1% diethylamine in ethanol.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of racemic (R,S)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a working standard solution of the (R)-enantiomer reference standard at a concentration of 0.1 mg/mL in the mobile phase.

  • Preparation of Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (or equivalent)

    • Mobile Phase: 0.1% diethylamine in ethanol

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 228 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard, the (R)-enantiomer standard, and the sample solution.

  • System Suitability: The resolution between the two enantiomer peaks in the racemic standard injection should be greater than 2.0.

  • Calculation: Calculate the percentage of the (S)-enantiomer in the sample using the area normalization method.

Data Presentation: Expected Chromatographic Profile
PeakCompoundRetention Time (min)
1(S)-enantiomer~8.5
2(R)-enantiomer~10.2

Note: Retention times are approximate and will vary depending on the specific column and chromatographic conditions.

III. Purity and Impurity Profiling

Beyond enantiomeric purity, it is crucial to identify and quantify other potential impurities that may arise from the manufacturing process. These can include starting materials, by-products, and degradation products. A robust reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

Experimental Protocol: RP-HPLC for Impurity Profiling

1. Rationale for Method Selection:

  • Stationary Phase: A C18 column is a versatile and commonly used stationary phase for the separation of a wide range of pharmaceutical compounds and their impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) allows for the separation of compounds with varying polarities.

  • Detection: UV detection at a suitable wavelength (e.g., 228 nm) is appropriate for this compound.

2. Step-by-Step Methodology:

  • Preparation of Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Preparation of Mobile Phase B: Acetonitrile.

  • Preparation of Standard and Sample Solutions: Prepare as described in the Chiral HPLC protocol, using a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute more non-polar impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 228 nm

    • Injection Volume: 10 µL

  • Analysis and Calculation: Inject a blank, a standard solution, and the sample solution. Identify and quantify any impurities based on their retention times and relative peak areas.

Impurity Profiling Workflow

Impurity_Profiling start Sample Preparation hplc RP-HPLC Analysis with UV Detection start->hplc peak_integration Peak Integration & Area Calculation hplc->peak_integration impurity_identification Impurity Identification (vs. Standards) peak_integration->impurity_identification quantification Quantification of Impurities impurity_identification->quantification report Generate Impurity Profile Report quantification->report

Caption: A streamlined workflow for impurity profiling using RP-HPLC.

IV. Safety-Related Quality Control Tests

Ensuring the safety of an API is a non-negotiable aspect of quality control. This involves testing for residual solvents, elemental impurities (heavy metals), and microbial contamination.

A. Residual Solvents

Organic solvents are often used during the synthesis of APIs and must be controlled in the final product.[6][7] The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents into three classes based on their toxicity.[6] Gas Chromatography (GC) with headspace sampling is the standard technique for this analysis.[8]

Comparison of GC Detectors for Residual Solvent Analysis
DetectorPrincipleAdvantagesDisadvantages
Flame Ionization Detector (FID) Responds to compounds that produce ions when burned in a hydrogen-air flame.Robust, sensitive to a wide range of organic compounds, and has a large linear range.Destructive to the sample.
Mass Spectrometer (MS) Separates ions based on their mass-to-charge ratio.Provides structural information for identification of unknown impurities. Highly sensitive and specific.Higher cost and complexity.

For routine QC of known residual solvents, GC-FID is the more common and cost-effective choice. GC-MS is invaluable for method development and investigation of unknown peaks.

B. Elemental Impurities (Heavy Metals)

Elemental impurities can be introduced from raw materials, catalysts, or manufacturing equipment.[9][10] The traditional sulfide precipitation method is being replaced by more sensitive and specific modern techniques.

Comparison of Techniques for Elemental Impurity Analysis
TechniquePrincipleAdvantagesDisadvantages
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions.Very low detection limits, capable of multi-element analysis.[11][12]High instrument cost and requires skilled operators.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Uses an inductively coupled plasma to excite atoms, which then emit light at characteristic wavelengths.Good for multi-element analysis, less expensive than ICP-MS.[13]Higher detection limits than ICP-MS.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state.Relatively inexpensive and simple to operate.Typically analyzes for one element at a time.

ICP-MS is the preferred method due to its high sensitivity and ability to analyze for multiple elements simultaneously, aligning with the requirements of ICH Q3D guidelines.[11]

C. Microbial Contamination

Microbiological testing is essential to ensure the API is free from harmful microorganisms.[14][15]

Key Microbial Tests for APIs
  • Total Aerobic Microbial Count (TAMC): Quantifies the total number of aerobic bacteria.

  • Total Yeast and Mold Count (TYMC): Quantifies the total number of yeasts and molds.

  • Test for Specified Microorganisms: Tests for the absence of specific objectionable microorganisms (e.g., E. coli, Salmonella spp., Pseudomonas aeruginosa, Staphylococcus aureus).

  • Bacterial Endotoxins Test (LAL Test): Detects and quantifies bacterial endotoxins, which can cause fever and other serious reactions.[14]

These tests are typically performed according to pharmacopeial methods (e.g., USP <61>, <62>, and <85>).

V. Conclusion

Establishing a robust and scientifically sound quality control strategy for industrial batches of this compound is critical for ensuring product quality, safety, and regulatory compliance. This guide has provided a comparative overview of the essential QC protocols, with a focus on the rationale behind method selection and detailed experimental procedures.

The cornerstone of the QC strategy is the determination of enantiomeric purity, for which Chiral HPLC is the recommended technique. Impurity profiling using RP-HPLC is crucial for monitoring process-related impurities. Safety is ensured through the analysis of residual solvents by GC , elemental impurities by ICP-MS , and microbial contamination according to pharmacopeial methods.

By implementing these well-validated analytical methods, drug development professionals can be confident in the quality of their API, paving the way for the development of safe and effective pharmaceuticals.

VI. References

  • Ingenta Connect. (n.d.). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Retrieved from [Link]

  • Labstat. (2025, April 29). API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. Retrieved from [Link]

  • NANOLAB. (n.d.). Heavy Metals and Toxic Substances: Tests in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2010, January 15). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Heavy metals testing in active pharmaceutical ingredients: An alternate approach | Request PDF. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 16). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]

  • LinkedIn. (2025, February 8). Unlocking Microbial Mysteries: A Guide to Analytical Profile Index (API). Retrieved from [Link]

  • 4ward Testing. (2024, March 26). Microbiological Testing: Ensuring Product Safety. Retrieved from [Link]

  • UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]

  • Ecosense. (n.d.). Microbial Swabbing and Testing Services. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide. Retrieved from [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012, October 9). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Retrieved from [Link]

  • bioMerieux. (n.d.). API® | Pioneering Diagnostics. Retrieved from [Link]

  • PMC. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine. General reaction.... Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PMC. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, April 5). Twisted Vibrations Enable Quality Control for Chiral Drugs and Supplements. Retrieved from [Link]

  • DergiPark. (n.d.). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Retrieved from [Link]

  • University of Canberra Research Portal. (n.d.). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Retrieved from [Link]

  • PubMed. (2014, December 15). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 4-(2',5'-Dimethoxyphenyl)-α,α,1-trimethyl-4-piperidinemethanol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • PubChem. (n.d.). (2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). (+/-)-alpha-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)-ethyl]-4-piperidinemethanol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.